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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to H-Ile-OBzl·TosOH: Physicochemical Properties, Synthesis, and Application in Peptide Chemistry

This technical guide provides a comprehensive overview of L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl·TosOH), a critical amino acid derivative for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl·TosOH), a critical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. This document delves into the core physicochemical properties, provides detailed, field-proven experimental protocols for its synthesis and application, and offers insights into the causality behind key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of H-Ile-OBzl·TosOH in Peptide Synthesis

In the intricate field of synthetic peptide chemistry, the strategic protection of reactive functional groups is paramount to achieving the desired peptide sequence with high purity and yield. H-Ile-OBzl·TosOH serves as a pivotal building block, offering a stable, crystalline, and readily handled form of the essential amino acid L-isoleucine. The benzyl esterification of the carboxylic acid and the formation of a p-toluenesulfonate (tosylate) salt of the α-amino group provide two key advantages. The benzyl ester is a robust protecting group that can be removed under specific conditions, typically through hydrogenolysis, which preserves the integrity of the peptide backbone and most side-chain functionalities. The tosylate salt form enhances the compound's stability and improves its solubility in organic solvents commonly employed in peptide synthesis, facilitating homogenous reaction conditions.[1][2] This guide will provide the necessary technical details to effectively utilize this versatile reagent.

Physicochemical Properties of H-Ile-OBzl·TosOH

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The following table summarizes the key quantitative data for H-Ile-OBzl·TosOH.

PropertyValueReference(s)
CAS Number 16652-75-8[3]
Molecular Formula C₂₀H₂₇NO₅S[3]
Molecular Weight 393.50 g/mol [3]
Appearance White to off-white crystalline powder/solid
Melting Point 153-155 °C[4]
Solubility Soluble in Dichloromethane (DCM), Chloroform, Methanol, and Dimethylformamide (DMF).[3]
SMILES String CC1=CC=C(C=C1)S(O)(=O)=O.[H](CC)(N)C(=O)OCC1=CC=CC=C1[5]
InChI Key XAWVXTVKSVYPNE-JGAZGGJJSA-N[6]

Chemical Structure of H-Ile-OBzl·TosOH

The chemical structure of H-Ile-OBzl·TosOH is composed of the L-isoleucine benzyl ester cation and the p-toluenesulfonate anion. The positive charge on the protonated α-amino group is stabilized by the tosylate counter-ion.

G cluster_ile L-Isoleucine Benzyl Ester cluster_tos p-Toluenesulfonate N NH₃⁺ Calpha N->Calpha S S H_alpha H Calpha->H_alpha Cbeta Calpha->Cbeta CO C=O Calpha->CO H_beta H Cbeta->H_beta Cgamma1 CH₃ Cbeta->Cgamma1 Cgamma2 CH₂ Cbeta->Cgamma2 Cdelta CH₃ Cgamma2->Cdelta O O CO->O CH2_benzyl CH₂ O->CH2_benzyl Phenyl Ph CH2_benzyl->Phenyl O1 O⁻ S->O1 O2 =O S->O2 O3 =O S->O3 C_tosyl C S->C_tosyl Aryl Aryl CH3_tosyl CH₃

Caption: Chemical structure of H-Ile-OBzl·TosOH.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of H-Ile-OBzl·TosOH and its subsequent use in a peptide coupling reaction. These protocols are designed to be self-validating, with explanations for the critical steps.

Synthesis of H-Ile-OBzl·TosOH

This protocol describes the direct esterification of L-isoleucine with benzyl alcohol using p-toluenesulfonic acid as a catalyst, with azeotropic removal of water to drive the reaction to completion. The choice of a non-polar solvent like cyclohexane is crucial to avoid racemization, which can occur at higher temperatures with solvents like toluene.[7]

Materials:

  • L-Isoleucine

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Ethyl acetate

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and vacuum flask

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add L-isoleucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane (approx. 2 mL per gram of amino acid).

  • Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be removed as an azeotrope with cyclohexane and collected in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (approx. 4 mL per gram of amino acid) to the cooled mixture and stir for 1 hour to induce precipitation of the product.

  • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with diethyl ether to remove excess benzyl alcohol and other non-polar impurities.

  • Dry the product under vacuum to yield H-Ile-OBzl·TosOH. For higher purity, the product can be recrystallized from a methanol/diethyl ether solvent system.

G cluster_synthesis Synthesis of H-Ile-OBzl·TosOH Reactants L-Isoleucine p-Toluenesulfonic acid Benzyl alcohol Cyclohexane Reaction Reflux with Azeotropic Removal of Water (Dean-Stark) Reactants->Reaction Precipitation Cool and Add Ethyl Acetate Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product H-Ile-OBzl·TosOH Drying->Product

Caption: Experimental workflow for the synthesis of H-Ile-OBzl·TosOH.

Application in Peptide Coupling: Synthesis of a Dipeptide

H-Ile-OBzl·TosOH is a valuable C-terminal starting material for the synthesis of peptides. The following protocol outlines the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to H-Ile-OBzl·TosOH using a carbodiimide coupling agent. The addition of 1-hydroxybenzotriazole (HOBt) is a standard practice to suppress racemization and improve coupling efficiency.[3] A tertiary base, such as N,N-diisopropylethylamine (DIEA), is required to neutralize the tosylate salt and liberate the free amine for the coupling reaction.

Materials:

  • H-Ile-OBzl·TosOH

  • N-Boc-Alanine (Boc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve H-Ile-OBzl·TosOH (1.0 eq), Boc-Ala-OH (1.0 eq), and HOBt (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIEA (1.0 eq) dropwise to neutralize the tosylate salt. Stir for 10-15 minutes.

  • Add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash successively with 1N HCl, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide (Boc-Ala-Ile-OBzl).

  • The crude product can be further purified by silica gel column chromatography.

G cluster_coupling Peptide Coupling Reaction Starting_Materials H-Ile-OBzl·TosOH Boc-Ala-OH HOBt in DCM Neutralization Cool to 0°C Add DIEA Starting_Materials->Neutralization Coupling Add DCC Stir Overnight Neutralization->Coupling Workup_Filter Filter DCU Coupling->Workup_Filter Workup_Wash Aqueous Wash (HCl, NaHCO₃, Brine) Workup_Filter->Workup_Wash Isolation Dry and Concentrate Workup_Wash->Isolation Purification Column Chromatography Isolation->Purification Dipeptide Boc-Ala-Ile-OBzl Purification->Dipeptide

Caption: Experimental workflow for dipeptide synthesis using H-Ile-OBzl·TosOH.

Purity Assessment

The purity of H-Ile-OBzl·TosOH is critical for its successful use in peptide synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common starting point for method development. The benzyl and tosylate chromophores allow for sensitive detection by UV spectrophotometry (typically at 220 nm and 254 nm). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity by identifying characteristic peaks for the isoleucine, benzyl, and tosylate moieties.

Conclusion

H-Ile-OBzl·TosOH is a cornerstone reagent in the synthesis of isoleucine-containing peptides. Its robust protecting groups and favorable physicochemical properties make it a reliable choice for both solution-phase and solid-phase peptide synthesis. The experimental protocols and technical insights provided in this guide are intended to empower researchers to utilize this compound with confidence, ensuring the integrity and success of their synthetic endeavors. The causality-driven explanations for experimental choices, such as solvent selection to prevent racemization and the use of additives in coupling reactions, underscore the importance of a deep understanding of the underlying chemistry for achieving high-quality results in the demanding field of drug development and biochemical research.

References

  • iChemical. L-Isoleucine benzyl ester 4-toluenesulphonate, CAS No. 16652-75-8. [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. Synthetic Communications, 47(12), 1145-1152. [Link]

  • MySkinRecipes. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis with Boc-L-Isoleucine: A Guide for Researchers. [Link]

  • Huang, W. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 189-198. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(10), 3689-3732. [Link]

  • Vankatachalam, S., & G., S. (2007). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Exploratory

Technical Guide: L-Isoleucine Benzyl Ester Salts (Tosylate vs. Hydrochloride)

Executive Summary L-Isoleucine benzyl ester is a critical intermediate in peptide synthesis and medicinal chemistry, serving as a C-terminally protected amino acid building block.[1][2] The choice between its p-toluenesu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Isoleucine benzyl ester is a critical intermediate in peptide synthesis and medicinal chemistry, serving as a C-terminally protected amino acid building block.[1][2] The choice between its p-toluenesulfonate (tosylate) and hydrochloride (HCl) salt forms is not merely a matter of availability but a strategic decision impacting process scalability, purity, and handling.

This guide analyzes the physicochemical distinctions between these two forms. While the HCl salt is the industry standard due to high water solubility and cost-effectiveness, the Tosylate salt offers superior crystallinity and non-hygroscopic stability, making it the preferred choice for precise stoichiometry in non-aqueous coupling reactions.

Part 1: Physicochemical Comparative Analysis

The selection of the counterion dictates the physical state, stability, and solubility profile of the amino acid ester.

Table 1: Comparative Properties of Salt Forms
FeatureHydrochloride Salt (HCl) p-Toluenesulfonate Salt (Tosylate)
CAS Number 209325-69-9 / 402929-56-016652-75-8
Molecular Formula


Molecular Weight 257.76 g/mol 393.50 g/mol
Melting Point 176–182 °C (Sharp)153–160 °C (Typical range for Leu/Ile analogs)
Hygroscopicity Moderate to High (Can clump in humid air)Low (Stable, free-flowing crystalline powder)
Water Solubility High (>50 mg/mL)Low to Moderate
Organic Solubility Soluble in MeOH, DMF, DMSO; Poor in DCMExcellent in DCM, CHCl₃, DMF, Ethyl Acetate
Acidity (Solution) Strongly Acidic (pH ~1-2)Moderately Acidic (pH ~3-4)
Primary Utility Aqueous workups, standard SPPSNon-aqueous coupling, long-term storage
Key Technical Insight: Solubility & Counterion Effect
  • HCl Salt: The chloride ion is small and hard, creating a tight crystal lattice with high lattice energy, yet it readily dissociates in water. This makes the HCl salt ideal for protocols involving aqueous extraction steps where the ester needs to remain in the aqueous phase or be easily washed away.

  • Tosylate Salt: The p-toluenesulfonate anion is bulky and lipophilic. This "greases" the molecule, significantly enhancing solubility in organic solvents like dichloromethane (DCM) and ethyl acetate. This is crucial for solution-phase peptide synthesis , where maintaining a homogeneous organic phase is required.

Part 2: Synthetic Pathways & Methodologies

Method A: Synthesis of L-Ile-OBzl TosOH (Dean-Stark Protocol)

Objective: Produce high-purity, non-hygroscopic crystalline solid without using corrosive thionyl chloride. Green Chemistry Note: Traditional protocols use benzene (carcinogenic) or toluene (high boiling point, risk of racemization).[3] The optimized modern protocol uses cyclohexane .

Protocol:
  • Stoichiometry: Mix L-Isoleucine (1.0 eq), Benzyl Alcohol (5.0 eq), and p-Toluenesulfonic acid monohydrate (1.1 eq).

  • Solvent System: Suspend in Cyclohexane (10 mL/g of amino acid).

  • Reaction: Heat to reflux using a Dean-Stark trap .

    • Mechanism:[4][5][6] The reaction relies on the azeotropic removal of water to drive the equilibrium toward ester formation (Fischer esterification).

    • Time: Reflux for 4–6 hours until water collection ceases.

  • Isolation:

    • Cool the mixture to room temperature.

    • Add Ethyl Acetate or Diethyl Ether to induce precipitation. The tosylate salt is insoluble in ether/hexane but soluble in the alcohol/cyclohexane mix, so adding non-polar ether forces crystallization.

  • Purification: Filter the white precipitate and wash with cold ether. Recrystallize from MeOH/Ether if necessary.

Critical Control Point (Racemization): Do NOT substitute cyclohexane with toluene unless strictly temperature-controlled. Toluene's boiling point (110°C) is sufficient to cause partial racemization of L-Isoleucine at the


-carbon, whereas cyclohexane (81°C) preserves optical purity (>99% ee).
Method B: Synthesis of L-Ile-OBzl HCl (Thionyl Chloride Protocol)

Objective: Rapid, high-yield synthesis for immediate use or aqueous applications.

Protocol:
  • Setup: Flame-dry a round-bottom flask and equip with a drying tube (CaCl₂).

  • Reagent Preparation: Cool Benzyl Alcohol (10-15 eq) to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (SOCl₂) (1.2 eq) to the alcohol.

    • Caution: This generates HCl gas and heat. Maintain temperature <5°C.

  • Addition: Add L-Isoleucine (1.0 eq) in portions.

  • Reaction:

    • Warm to room temperature and stir for 12 hours, or heat to 50°C for 2-4 hours.

    • Mechanism:[4][5][6] SOCl₂ reacts with the alcohol to form the alkyl chloride and HCl, but in the presence of the amino acid, it activates the carboxyl group (via acyl chloride intermediate or acid catalysis) for esterification.

  • Workup:

    • Precipitate the product by adding a large excess of dry Diethyl Ether .

    • The HCl salt will crash out as a white solid or sticky oil.

    • Troubleshooting: If an oil forms, triturated repeatedly with fresh ether to induce crystallization.

Part 3: Visualization of Workflows

SynthesisPathways Start L-Isoleucine (Zwitterion) RouteA Route A: Tosylate Salt (Non-Hygroscopic) Start->RouteA RouteB Route B: HCl Salt (Standard) Start->RouteB StepA1 Reagents: Benzyl Alcohol + p-TsOH RouteA->StepA1 StepA2 Reflux in Cyclohexane (Dean-Stark Trap) StepA1->StepA2 Water Removal StepA3 Precipitate w/ Et2O/EtOAc StepA2->StepA3 ProductA L-Ile-OBzl · TosOH (Crystalline Solid) StepA3->ProductA StepB1 Reagents: Benzyl Alcohol + SOCl2 RouteB->StepB1 StepB2 Stir 0°C -> 50°C (In-situ HCl generation) StepB1->StepB2 Acid Activation StepB3 Precipitate w/ Et2O (Trituration required) StepB2->StepB3 ProductB L-Ile-OBzl · HCl (Hygroscopic Solid) StepB3->ProductB

Caption: Comparative synthesis workflows. Route A (Tosylate) prioritizes water removal for equilibrium shift, while Route B (HCl) utilizes acid chloride activation.

Part 4: Application in Peptide Synthesis[1]

Coupling Efficiency

In solution-phase synthesis (e.g., EDC/HOBt coupling), the Tosylate salt is often superior.

  • Reasoning: When the salt is neutralized with a tertiary amine (e.g., DIPEA, NMM), the resulting p-toluenesulfonate anion remains soluble in organic solvents (DCM/DMF). In contrast, the chloride ion from the HCl salt can form triethylamine hydrochloride (TEA·HCl), which is less soluble in DCM and may precipitate, causing heterogeneous reaction mixtures or clogging flow chemistry setups.

Storage and Stability
  • HCl Salt: Must be stored in a desiccator. Exposure to ambient moisture can cause hydrolysis of the ester bond over time, releasing benzyl alcohol and free amino acid.

  • Tosylate Salt: Can be stored on a shelf in a sealed container for years without significant degradation.

Decision Matrix

DecisionMatrix Start Select Salt Form Q1 Is the application Aqueous or Organic? Start->Q1 Res1 Aqueous Extraction / Workup Q1->Res1 Aqueous Res2 Organic Coupling / Storage Q1->Res2 Organic Choice1 Choose HCl Salt (High Water Solubility) Res1->Choice1 Choice2 Choose Tosylate Salt (Lipophilic / Stable) Res2->Choice2

Caption: Logical decision tree for selecting the appropriate salt form based on solvent system requirements.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride. Retrieved from

  • Bolchi, C., et al. (2017). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[7] Amino Acids, 49, 1109–1117. (Demonstrates Cyclohexane vs. Toluene racemization risks).

  • Chem-Impex International. (n.d.). Benzyl-L-isoleucine methyl ester hydrochloride - Product Data. Retrieved from

  • TCI Chemicals. (n.d.). L-Leucine Benzyl Ester p-Toluenesulfonate Product Specifications. Retrieved from

  • CymitQuimica. (n.d.).[5] L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt - CAS 16652-75-8.[1][5] Retrieved from

Sources

Foundational

Technical Guide: Solubility Profile and Handling of L-Isoleucine Benzyl Ester p-Toluenesulfonate

This guide is structured as a technical whitepaper for researchers in peptide chemistry and drug development. It synthesizes specific chemical properties with practical handling protocols.[1][2] Executive Summary & Compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for researchers in peptide chemistry and drug development. It synthesizes specific chemical properties with practical handling protocols.[1][2]

Executive Summary & Compound Profile

L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl·TosOH) is a critical intermediate in solid-phase and solution-phase peptide synthesis. It serves as a C-terminal protected amino acid where the benzyl ester provides stability against mild acids (e.g., TFA) while remaining cleavable by hydrogenolysis or strong acids (e.g., HF, TFMSA).

The p-toluenesulfonate (tosylate) counterion is strategically chosen over hydrochloride to enhance crystallinity, reduce hygroscopicity, and improve solubility in the organic solvents required for peptide coupling reactions.

Chemical Identity
ParameterDetail
Chemical Name L-Isoleucine benzyl ester p-toluenesulfonate
CAS Number 16652-75-8
Molecular Formula

Molecular Weight 393.50 g/mol
Physical State White crystalline powder
Storage 2-8°C, Desiccated

Solubility Landscape

Understanding the solubility of this compound requires analyzing its amphiphilic nature. The ionic head group (ammonium tosylate) drives polarity, while the lipophilic isoleucine side chain (sec-butyl) and benzyl ester tail drive non-polar interactions.

Solvent Compatibility Matrix
Solvent ClassSolventsSolubility StatusMechanistic Insight
Polar Aprotic DMF, DMSO, NMP High Primary solvents for peptide coupling. The high dielectric constant dissociates the tosylate salt effectively.
Chlorinated DCM (Dichloromethane), Chloroform High Excellent solvent for the salt form. Used extensively for coupling reactions and biphasic extractions.
Alcohols Methanol, Ethanol High Soluble due to hydrogen bonding capabilities. Often used as the "good solvent" component in recrystallization.[3]
Esters Ethyl Acetate Moderate / Conditional Often acts as an anti-solvent at room temperature but may dissolve the compound at reflux. Used to precipitate the salt from reaction mixtures.[2][4][5]
Ethers Diethyl Ether, MTBE, THF Low / Insoluble Primary anti-solvents. Used to crash out the product during purification to maximize yield.
Hydrocarbons Hexane, Cyclohexane, Toluene Insoluble Strictly anti-solvents. Toluene is used in synthesis to azeotropically remove water, forcing the product to precipitate.
Visualization: Solubility Hierarchy

The following diagram illustrates the logical flow for solvent selection based on the desired process (Reaction vs. Purification).

SolubilityFlow cluster_Soluble Reaction Media (Soluble) cluster_Insoluble Purification Media (Insoluble) Compound H-Ile-OBzl·TosOH (Amphiphilic Salt) DMF DMF/DMSO (Coupling) Compound->DMF Dissolves DCM DCM (Activation) Compound->DCM Dissolves MeOH Methanol (Spectroscopy) Compound->MeOH Dissolves Ether Diethyl Ether (Precipitation) Compound->Ether Precipitates Hexane Hexane (Wash) Compound->Hexane Insoluble DCM->Ether Add to Crystalize EtOAc Ethyl Acetate (Conditional)

Figure 1: Solvent selection logic. Green zones indicate solubility for reaction; Red zones indicate anti-solvents for purification.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: To purify crude L-Isoleucine benzyl ester p-toluenesulfonate to >98% purity. Principle: Differential solubility between alcohols/chlorinated solvents (high) and ethers/hydrocarbons (low).

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Methanol or DCM (approx. 40°C).

    • Note: Do not boil DCM vigorously due to its low boiling point (39.6°C).

  • Filtration: If insoluble particulates are present, filter the warm solution through a sintered glass funnel.

  • Precipitation:

    • Slowly add Diethyl Ether or MTBE to the stirring solution until a persistent cloudiness (turbidity) appears.

    • Ratio: Typically 1:3 to 1:5 (Solvent:Anti-solvent).

  • Crystallization: Remove heat and allow the vessel to cool to room temperature. Subsequently, place at 4°C for 4–12 hours.

  • Isolation: Filter the white crystals, wash with cold Ether/Hexane (1:1), and dry under vacuum over

    
     or KOH pellets.
    
Protocol B: Free Base Liberation (for Coupling)

Objective: To convert the stable tosylate salt into the reactive free amine for peptide coupling.

  • Partitioning: Suspend the salt in Dichloromethane (DCM) .

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    )  or 5% 
    
    
    
    .
  • Extraction: Shake vigorously. The free amine (H-Ile-OBzl) will partition into the organic (DCM) layer.

  • Drying: Separate the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Usage: The DCM solution containing the free amine should be used immediately for coupling to prevent diketopiperazine formation or hydrolysis.

Visualization: Purification Workflow

Recrystallization Start Crude H-Ile-OBzl·TosOH Dissolve Dissolve in warm MeOH or DCM Start->Dissolve AntiSolvent Add Diethyl Ether (Dropwise until turbid) Dissolve->AntiSolvent Cool Cool to 4°C (Crystallization) AntiSolvent->Cool Filter Filter & Wash (Cold Ether) Cool->Filter Dry Dry (Vacuum/Desiccator) Filter->Dry

Figure 2: Step-by-step recrystallization workflow for maximizing purity.

Critical Applications in Drug Development[1]

Peptide Synthesis (C-Terminal Protection)

The benzyl ester group is stable to TFA (Trifluoroacetic acid), allowing for the selective removal of N-terminal Boc groups without affecting the C-terminus.

  • Solvent Choice: The coupling reaction is typically performed in DMF or DCM/DMF mixtures. The high solubility of the tosylate salt in these solvents ensures homogenous reaction kinetics.

Prevention of Racemization

Using the tosylate salt (formed via p-toluenesulfonic acid) rather than the hydrochloride salt is preferred during the esterification of Isoleucine.

  • Mechanism: The reaction is often driven in Cyclohexane or Toluene (where the product is insoluble) using a Dean-Stark trap. The product precipitates as the tosylate salt, removing it from the thermal reaction zone and preventing racemization of the sensitive alpha-carbon.

References

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters. Source: Bolchi, C., et al. (2015).[5] Universita degli Studi di Milano. Context: Describes the synthesis in cyclohexane and precipitation using ethyl acetate to ensure high optical purity.

  • Synthesis of L-leucine benzyl ester (NPC 15328). Source: PrepChem. Context: Provides the protocol for neutralizing the tosylate salt in DCM using sodium bicarbonate and recrystallization from hexane:ether.

  • L-Isoleucine benzyl ester 4-toluenesulfonate salt Product Data. Source: Chem-Impex International. Context: Verifies CAS 16652-75-8, physical properties, and storage conditions.

  • Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate. Source: ResearchGate. Context: Discusses the solubility and stability of benzyl ester tosylates in various organic solvents during microwave synthesis.

  • L-Leucine Benzyl Ester p-Toluenesulfonate Safety and Handling. Source: TCI Chemicals.[6] Context: Confirms solubility in Methanol and optical rotation measurement protocols in DMF. [6]

Sources

Exploratory

C-Terminal Protection of Isoleucine: Overcoming Steric Occlusion in Peptide Synthesis

Topic: Synthesis Pathways for C-Terminal Protected Isoleucine Derivatives Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist Executive Summary Isoleucine (Ile) presents a u...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathways for C-Terminal Protected Isoleucine Derivatives Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist

Executive Summary

Isoleucine (Ile) presents a unique challenge in peptide chemistry due to its


-branched side chain. Unlike non-branched amino acids (e.g., Alanine) or 

-branched variants (e.g., Leucine), the bulky sec-butyl group of Isoleucine creates significant steric hindrance adjacent to the carbonyl carbon. This occlusion retards the rate of nucleophilic attack during esterification, necessitating optimized protocols to drive conversion while suppressing the formation of

-allo-isoleucine (epimerization at the

-carbon).

This guide details three field-proven synthesis pathways for Methyl, Benzyl, and tert-Butyl esters of Isoleucine. These protocols are selected for their robustness, scalability, and ability to maintain optical purity.

The Steric Challenge: -Branching Mechanics

Before executing any protocol, the operator must understand the substrate's geometry. The


-methyl group of Isoleucine acts as a steric gatekeeper.
  • Kinetic Consequence: Standard esterification rates are 20–40% slower than Leucine.

  • Thermodynamic Risk: Extended reaction times required to overcome steric hindrance increase the window for proton exchange at the

    
    -carbon, leading to racemization.
    
  • The "Allo" Risk: Inversion at the

    
    -carbon produces 
    
    
    
    -allo-isoleucine (from
    
    
    -Ile) or
    
    
    -allo-isoleucine (from
    
    
    -Ile), diastereomers with distinct physical properties that are difficult to separate by standard flash chromatography.

Pathway A: Methyl/Ethyl Esterification (Thionyl Chloride Method)

Target: H-Ile-OMe


 HCl or H-Ile-OEt 

HCl Mechanism: In situ generation of anhydrous HCl and alkyl sulfite intermediates.
Scientist’s Rationale

We utilize Thionyl Chloride (


) rather than gaseous HCl. 

reacts with the alcohol to scavenge water (producing

and HCl), driving the equilibrium forward—critical for the sterically hindered Ile carboxylate.
Protocol: H-Ile-OMe HCl Synthesis

Scale: 50 mmol basis

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a reflux condenser, drying tube (

    
    ), and addition funnel.
    
  • Solvent Charge: Add 100 mL of anhydrous Methanol (MeOH). Chill to

    
     using an ice/salt bath.
    
  • Activation (Exothermic): Add

    
     (5.5 mL, 75 mmol, 1.5 eq) dropwise over 20 minutes.
    
    • Critical Control: Maintain internal temp

      
      . The reaction of 
      
      
      
      with MeOH is violently exothermic.
  • Addition: Add

    
    -Isoleucine (6.55 g, 50 mmol) in one portion.
    
  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (

    
    ) for 12 hours.
    
    • Note: Ile requires longer reflux than Ala/Gly (typically 4-6h) due to the

      
      -branch.
      
  • Workup: Evaporate solvent in vacuo. Redissolve residue in minimal MeOH and precipitate with cold Diethyl Ether (

    
    ).
    
  • Yield: Expect >95% as a white crystalline solid.

Visualization: Thionyl Chloride Workflow

G Start Start: Anhydrous MeOH (-10°C) SOCl2 Add SOCl2 Dropwise (Exotherm Control) Start->SOCl2 AddIle Add L-Isoleucine (Solid) SOCl2->AddIle Reflux Reflux 12h @ 65°C (Kinetic Drive) AddIle->Reflux Check TLC Check (Ninhydrin) Reflux->Check Check->Reflux Incomplete Workup Evaporate & Precipitate (MeOH / Et2O) Check->Workup Complete Product H-Ile-OMe · HCl (Crystalline Solid) Workup->Product

Figure 1: Step-by-step workflow for Thionyl Chloride mediated esterification of Isoleucine.

Pathway B: Benzyl Esterification (Dean-Stark Azeotropic Method)

Target: H-Ile-OBn


 pTsOH
Mechanism:  Acid-catalyzed Fischer esterification driven by physical water removal.
Scientist’s Rationale

Benzyl esters are vital for orthogonal protection (removable via hydrogenolysis


 while retaining Boc/Fmoc). Because Benzyl Alcohol (BnOH) has a high boiling point, we cannot use it as a solvent to drive equilibrium by mass action. Instead, we use a Dean-Stark trap with a non-polar solvent (Benzene or Toluene) to remove water azeotropically.
Protocol: H-Ile-OBn pTsOH Synthesis

Scale: 50 mmol basis

  • Reagents: Mix

    
    -Isoleucine (6.55 g, 50 mmol), Benzyl Alcohol (25 mL, excess), and 
    
    
    
    -Toluenesulfonic acid monohydrate (pTsOH
    
    
    
    
    , 10.5 g, 55 mmol).
  • Solvent System: Suspend in 200 mL Benzene (traditional) or Cyclohexane/Toluene (safer alternative).

  • Apparatus: Attach a Dean-Stark trap filled with the solvent.[1][2]

  • Reaction: Reflux vigorously. Water generated by the reaction will codistill with the solvent, separate in the trap, and the dry solvent will return to the flask.

    • Endpoint: Continue until theoretical water volume (~1.8 mL) is collected (approx. 5–8 hours).

  • Workup: Cool to RT. Add

    
     (300 mL) to precipitate the product.
    
  • Purification: Recrystallize from

    
     to remove excess Benzyl Alcohol.
    
Visualization: Azeotropic Water Removal

G RxnFlask Reaction Flask (Ile + BnOH + pTsOH) Vapor Azeotropic Vapor (Solvent + H2O) RxnFlask->Vapor Reflux Condenser Condenser Vapor->Condenser Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Return Dry Solvent Returns Trap->Return Upper Phase Waste Water Removal (Drives Equilibrium) Trap->Waste Lower Phase Return->RxnFlask Recycle

Figure 2: Cyclic process of azeotropic distillation using a Dean-Stark apparatus to force esterification.

Pathway C: tert-Butyl Esterification (Isobutylene Addition)

Target: H-Ile-OtBu


 HCl (via intermediate)
Mechanism:  Acid-catalyzed addition of carboxyl group to an alkene (Isobutylene).
Scientist’s Rationale

Direct esterification with


-Butanol is impossible due to extreme steric hindrance from both the 

-butyl group and the isoleucine side chain. The standard industrial route uses liquid Isobutylene in a pressure vessel. This method is acid-labile, providing orthogonality to Fmoc/Z protection.
Protocol: Isobutylene Pressure Method

Safety: Requires a pressure-rated glass vessel or autoclave.

  • Mixture: In a pressure bottle, suspend

    
    -Isoleucine (50 mmol) in 1,4-Dioxane (50 mL).
    
  • Catalyst: Add conc.

    
     (5 mL) cautiously.
    
  • Reagent: Cool vessel to

    
     (Dry ice/Acetone). Condense Isobutylene gas (approx 50 mL liquid) into the vessel.
    
  • Reaction: Seal the vessel securely. Allow to warm to RT and shake mechanically for 24–48 hours.

    • Observation: The solution should become clear as the zwitterionic amino acid converts to the ester.

  • Quench: Cool vessel, open carefully to vent excess Isobutylene.

  • Extraction: Pour into cold NaOH (1N) / Ethyl Acetate mixture. Extract organic layer (contains free amine ester).

  • Salt Formation: Treat organic layer with HCl in Dioxane to precipitate H-Ile-OtBu

    
     HCl.
    

Quality Control & Racemization Analysis

For drug development, the limit of


-allo-Ile is typically <0.5%.
ParameterSpecificationMethod
Purity > 98.0%HPLC (C18, 0.1% TFA/MeCN gradient)
Enantiomeric Purity > 99.5% eeChiral HPLC (Crownpak CR(+) or Chirex 3126)
Identity Conforms1H-NMR (DMSO-d6) - Check

0.8-0.9 ppm (methyl triplets)
Water Content < 1.0%Karl Fischer (Critical for peptide coupling)

Scientist's Note on NMR: To detect racemization (allo-Ile), examine the


-methyl region in 1H-NMR. The 

-Ile

-methyl appears as a triplet at ~0.85 ppm. The allo-isomer often shows a slight chemical shift drift or splitting variance due to the changed magnetic environment of the diastereomer.

References

  • Thionyl Chloride Method: Brenner, M., & Huber, W. (1953).

    
    -amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115. Link
    
  • Benzyl Ester/Dean Stark: Zervas, L., Winitz, M., & Greenstein, J. P. (1957). Studies on Arginine Peptides. I. Intermediates in the Synthesis of L-Arginyl-L-arginine. The Journal of Organic Chemistry, 22(11), 1515–1521. Link

  • tert-Butyl Ester/Isobutylene: Roeske, R. (1963). Preparation of t-Butyl Esters of Free Amino Acids. The Journal of Organic Chemistry, 28(5), 1251–1253. Link

  • Racemization Mechanisms: Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. Link

  • General Protocols: Sigma-Aldrich Technical Bulletin. Synthesis of Amino Acid Esters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solution-Phase Coupling of H-Ile-OBzl·TosOH

Topic: Protocol for coupling H-Ile-OBzl·TosOH in solution-phase peptide synthesis Content Type: Detailed Application Note and Protocol Abstract & Strategic Context In solution-phase peptide synthesis (SPPS), the choice o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for coupling H-Ile-OBzl·TosOH in solution-phase peptide synthesis Content Type: Detailed Application Note and Protocol

Abstract & Strategic Context

In solution-phase peptide synthesis (SPPS), the choice of C-terminal protection and salt form is critical for process scalability and stability. L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl·TosOH) is a preferred building block due to the crystallinity and shelf-stability imparted by the tosylate anion, and the versatility of the benzyl ester (OBzl) group, which is removable via catalytic hydrogenolysis (orthogonal to Boc/Fmoc).

However, the utilization of H-Ile-OBzl·TosOH presents two specific chemical challenges:

  • Salt Neutralization: The p-toluenesulfonic acid (TosOH) must be quantitatively neutralized to liberate the nucleophilic

    
    -amine without causing racemization or premature hydrolysis.
    
  • Steric Hindrance: Isoleucine is a

    
    -branched amino acid. The bulky sec-butyl side chain creates significant steric shielding around the 
    
    
    
    -amino group, reducing nucleophilic kinetics compared to non-branched residues (e.g., Gly, Ala).

This protocol details an optimized "in-situ neutralization" workflow utilizing EDC·HCl/HOBt activation. This system is selected over DCC or HATU for solution-phase chemistry because the urea byproducts of EDC are water-soluble, allowing for a chromatography-free purification via liquid-liquid extraction (LLE).

Chemical Mechanism & Strategy[1][2][3][4][5]

The Role of the Tosylate Salt

The tosylate anion (


) renders the amino acid ester non-nucleophilic and stable against diketopiperazine formation or polymerization during storage. To participate in peptide bond formation, the ammonium species (

) must be deprotonated to the free amine (

) using a tertiary base.
Coupling Reagent Selection: The EDC/HOBt Advantage

While uronium salts (HATU/HBTU) offer faster kinetics, they are often suboptimal for solution-phase synthesis due to the difficulty of removing tetramethylurea byproducts without column chromatography.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Forms a water-soluble urea byproduct easily removed in the aqueous workup.

  • HOBt (1-Hydroxybenzotriazole): Acts as a nucleophilic additive. It reacts with the O-acylisourea intermediate to form an active ester, preventing the

    
    -acylurea rearrangement side reaction and suppressing racemization of the carboxylic acid partner.
    
Reaction Visualization

The following diagram illustrates the critical pathway from salt neutralization to amide bond formation.

G Salt H-Ile-OBzl·TosOH (Stable Salt) FreeAmine H-Ile-OBzl (Free Amine) Salt->FreeAmine Neutralization (- TosOH·Base) Base Tertiary Base (NMM or DIPEA) Base->FreeAmine Coupling Nucleophilic Attack (Sterically Hindered) FreeAmine->Coupling Acid PG-Xaa-OH (Carboxylic Acid) ActiveEster PG-Xaa-OBt (Active Ester) Acid->ActiveEster Activation Activator EDC / HOBt Activator->ActiveEster ActiveEster->Coupling Product PG-Xaa-Ile-OBzl (Dipeptide) Coupling->Product Amide Bond Formation

Figure 1: Reaction pathway for the coupling of H-Ile-OBzl·TosOH. Note the convergence of the neutralized amine and the activated ester.

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Amine Component H-Ile-OBzl·TosOHNucleophile (Target)
Carboxyl Component PG-Xaa-OH (e.g., Boc-Phe-OH)Electrophile
Coupling Agent EDC·HClCarbodiimide Activator
Additive HOBt (anhydrous or monohydrate)Racemization Suppressor
Base NMM (N-Methylmorpholine)Neutralizing Base
Solvent DMF (Anhydrous) or DCM/DMF (4:1)Reaction Medium
Wash Solutions 10% Citric Acid, 5% NaHCO₃, BrinePurification
Step-by-Step Procedure

Step 1: Preparation of the Amine Solution (In-Situ Neutralization)

  • In a round-bottom flask, dissolve H-Ile-OBzl·TosOH (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Note: If solubility is poor, add DCM (up to 20% v/v). Avoid pure DCM if possible as polar intermediates may precipitate.

  • Cool the solution to 0°C in an ice bath.

  • Add NMM (1.0 equiv) dropwise.

    • Critical Control Point: Do not use a large excess of base here. You only need to neutralize the TosOH. Excess base can catalyze racemization of the activated amino acid added in Step 2.

Step 2: Activation of the Carboxylic Acid

  • In a separate vessel, dissolve the protected amino acid PG-Xaa-OH (1.1 equiv) and HOBt (1.2 equiv) in DMF.

  • Cool to 0°C.

  • Add EDC·HCl (1.2 equiv) and stir for 15–20 minutes at 0°C.

    • Observation: The formation of the active ester (PG-Xaa-OBt) typically occurs within this window.

Step 3: Coupling Reaction

  • Transfer the neutralized H-Ile-OBzl solution (from Step 1) into the activated acid solution (from Step 2).

  • Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature (20–25°C).

  • Time Course: Due to the steric hindrance of the isoleucine side chain, allow the reaction to proceed for 12–18 hours .

  • Monitoring: Check reaction progress via TLC (System: CHCl₃/MeOH 9:1) or HPLC.[1][2] Look for the disappearance of the amine spot (ninhydrin positive) and the appearance of the product (UV active).

Step 4: Workup (Extractive Purification)

  • Evaporate the DMF under reduced pressure (rotary evaporator with high vacuum) to a minimal volume.

    • Why? DMF partitions into both aqueous and organic layers, making extractions difficult if not removed.

  • Re-dissolve the residue in Ethyl Acetate (EtOAc) (approx. 100 mL per gram of peptide).

  • Wash Sequence:

    • Wash 1 (Acidic): 3 × 10% Citric Acid (or 1N HCl). Removes unreacted amine, NMM, and EDC urea.

    • Wash 2 (Water): 1 × Distilled Water.

    • Wash 3 (Basic): 3 × 5% NaHCO₃ (Saturated Sodium Bicarbonate). Removes unreacted carboxylic acid and HOBt.

    • Wash 4 (Neutral): 1 × Brine (Saturated NaCl). Dries the organic layer.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate in vacuo to yield the protected peptide PG-Xaa-Ile-OBzl .

Troubleshooting & Optimization

Dealing with Steric Hindrance (The "Ile Factor")

Isoleucine is notoriously slow to couple due to the


-methyl group.
  • Symptom: Incomplete conversion after 18 hours.

  • Solution:

    • Increase Concentration: Run the reaction at 0.5 M or 1.0 M instead of 0.2 M to drive kinetics.

    • Double Coupling: Not typically done in solution phase, but one can add an additional 0.5 equiv of activated acid (PG-Xaa-OH + EDC/HOBt) if the amine persists.

    • Switch Reagents: If EDC fails, switch to HATU/HOAt with DIPEA (using 1.0 eq HATU, 2.0 eq DIPEA). Warning: This requires a more rigorous workup (acid washes may not remove all HATU byproducts; column chromatography might be needed).

Racemization Control

Racemization is a risk for the activated amino acid (PG-Xaa-OH), especially if it is Cys or His.[4]

  • Prevention: Maintain 0°C for the first hour. Ensure the base used for neutralizing H-Ile-OBzl·TosOH is not in large excess (keep to 1.0–1.1 equiv relative to the salt).

Solubility Issues
  • Issue: H-Ile-OBzl·TosOH does not dissolve in DCM.

  • Fix: This salt is polar. Use DMF or NMP.[4][5] If the final peptide must be in DCM, dissolve the salt in minimal DMF first, neutralize, then dilute with DCM.

Workflow Diagram

The following diagram outlines the operational flow, distinguishing between the preparation phase and the purification phase.

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_workup Phase 3: Workup (LLE) Step1 Dissolve H-Ile-OBzl·TosOH (in DMF) Step2 Add Base (NMM, 1.0 eq) (Neutralization @ 0°C) Step1->Step2 Mix Combine Solutions (Stir 0°C -> RT, 12-18h) Step2->Mix Step3 Activate Partner (PG-Xaa-OH) (EDC/HOBt in separate vial) Step3->Mix Evap Evaporate DMF Redissolve in EtOAc Mix->Evap AcidWash Acid Wash (Citric Acid) Removes: Amine, Urea, Base Evap->AcidWash BaseWash Base Wash (NaHCO3) Removes: Acid, HOBt AcidWash->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry

Figure 2: Operational workflow for solution-phase coupling and extractive purification.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Albericio, F., et al. (2018). Use of EDC/HOBt in Solution Phase Peptide Synthesis. Organic Process Research & Development. [Link]

Sources

Application

Application Note: Catalytic Hydrogenolysis of H-Ile-OBzl·TosOH to Yield Free Isoleucine

This Application Note is designed as a comprehensive technical guide for the catalytic hydrogenolysis of L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl·TosOH) to yield free L-Isoleucine . It addresses the speci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the catalytic hydrogenolysis of L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl·TosOH) to yield free L-Isoleucine . It addresses the specific challenges of handling the tosylate salt and isolating the zwitterionic amino acid.

Executive Summary

The benzyl (Bzl) ester is a robust protecting group for the C-terminal carboxyl functionality in peptide synthesis, offering stability against acidic deprotection conditions (e.g., TFA) used for N-terminal groups (Boc/Fmoc). However, the final removal of the benzyl group to yield the free amino acid requires specific conditions to preserve stereochemistry and chemical integrity.

This protocol details the conversion of H-Ile-OBzl·TosOH to free L-Isoleucine (H-Ile-OH) via palladium-catalyzed hydrogenolysis. Unlike simple deprotection, this process involves two distinct critical phases:

  • Cleavage: Hydrogenolytic scission of the benzyl-oxygen bond.

  • Neutralization/Isolation: Removal of the p-toluenesulfonic acid (TosOH) counterion to isolate the free zwitterionic amino acid.

Reaction Mechanism & Logic

The reaction proceeds via a heterogeneous mechanism on the surface of the Palladium (Pd) catalyst.

  • Adsorption: The benzyl ester adsorbs onto the Pd surface.

  • Insertion: Activated hydrogen species on the catalyst surface attack the benzylic carbon-oxygen bond.

  • Cleavage: The bond breaks, releasing Toluene as a byproduct and yielding the carboxylic acid.[1]

  • Salt Persistence: The p-toluenesulfonic acid (TosOH) is not destroyed by hydrogenolysis. The immediate product is H-Ile-OH·TosOH (Isoleucine tosylate). A subsequent ion-exchange or neutralization step is required to obtain "free" Isoleucine.

Reaction Scheme Visualization

ReactionMechanism Substrate H-Ile-OBzl·TosOH (Substrate) Intermediate Pd-Complex (Transition State) Substrate->Intermediate Adsorption Catalyst Pd/C + H₂ (Catalyst) Catalyst->Intermediate Activation ProductSalt H-Ile-OH·TosOH (Isoleucine Tosylate) Intermediate->ProductSalt Hydrogenolysis Byproduct Toluene (Byproduct) Intermediate->Byproduct Cleavage Neutralization Ion Exchange / Base (Work-up) ProductSalt->Neutralization Dissolution FinalProduct Free L-Isoleucine (Zwitterion) Neutralization->FinalProduct Elution & Isolation

Figure 1: Mechanistic pathway from benzyl ester tosylate to free amino acid.[2]

Materials & Equipment

Reagents
ReagentGradeRoleNotes
H-Ile-OBzl·TosOH >98%SubstrateStarting material.
Palladium on Carbon (Pd/C) 10% wt loadingCatalystPyrophoric when dry. Handle with care.
Methanol (MeOH) HPLC GradeSolventPreferred for solubility and ease of removal.
Hydrogen Gas (

)
UHP (99.999%)ReagentBalloon or cylinder.
Celite® 545 Filter AidFiltrationUsed to remove fine Pd particles.
Dowex® 50W X8 H+ FormIon ExchangeRequired for converting Tosylate salt to free amino acid.
Ammonium Hydroxide 10% aq.EluentDisplaces Ile from resin.
Equipment
  • Three-neck round bottom flask (RBF) or Parr Hydrogenator.

  • Vacuum filtration setup (Buchner funnel).[3]

  • Rotary Evaporator.[4]

  • Glass chromatography column (for Ion Exchange).

Detailed Protocol

Phase 1: Catalytic Hydrogenolysis

Objective: Cleave the benzyl ester to yield Isoleucine Tosylate.

  • Preparation:

    • In a fume hood, weigh 10.0 g (approx. 25.4 mmol) of H-Ile-OBzl·TosOH.

    • Dissolve in 100 mL of Methanol in a round-bottom flask. Ensure complete dissolution.

    • Note: If the salt is slow to dissolve, mild warming (30°C) is acceptable, but cool to RT before adding catalyst.

  • Catalyst Addition (Safety Critical):

    • Prepare a slurry of 1.0 g of 10% Pd/C in a small amount of water or toluene (to dampen).

    • Add the catalyst slurry to the reaction flask under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

    • Standard: 10 wt% catalyst relative to substrate is standard for rapid turnover [1].

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with vacuum/nitrogen cycles (3x). Attach a hydrogen-filled balloon.[5] Stir vigorously at Room Temperature (RT).

    • Method B (Parr Shaker): Pressurize to 30-40 psi

      
      . Shake at RT.
      
    • Duration: Reaction is typically complete in 2–4 hours .

  • Monitoring:

    • Check via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

    • Stain: Ninhydrin.

    • Endpoint: Disappearance of the high

      
       spot (Ester) and appearance of a lower 
      
      
      
      spot (Acid).
  • Filtration:

    • Once complete, filter the mixture through a pad of Celite to remove the Pd/C.

    • Wash the pad with 2 x 20 mL Methanol.

    • Caution: Do not let the Pd/C cake dry out completely in air (fire hazard). Keep moist with water before disposal.

  • Concentration:

    • Evaporate the filtrate under reduced pressure (Rotovap) at 40°C.

    • Result: A white solid/oil residue of H-Ile-OH·TosOH (Isoleucine Tosylate).

Phase 2: Isolation of Free Isoleucine (Zwitterion)

Objective: Remove the p-toluenesulfonic acid to yield pure L-Isoleucine.

The residue from Phase 1 is a salt.[6] To obtain the free amino acid, Ion Exchange Chromatography is the most robust method [2].

  • Resin Preparation:

    • Pack a glass column with Dowex 50W X8 (H+ form) resin (approx. 30-40 g).

    • Wash resin with deionized water until eluate is neutral.

  • Loading:

    • Dissolve the H-Ile-OH·TosOH residue in a minimum volume of distilled water (approx. 30-50 mL).

    • Load onto the column.[7]

    • Mechanism:[1][8]

      
       binds to the resin; 
      
      
      
      (Tosylate anion) passes through.
  • Washing (Removal of TosOH):

    • Wash the column with distilled water (approx. 200-300 mL) until the eluate pH is neutral and UV absorbance (261 nm for Tosylate) is near zero.

    • Verification: Test eluate with

      
       (if HCl was used) or UV to ensure no anion remains.
      
  • Elution (Recovery of Ile):

    • Elute the Isoleucine using 1M (approx. 3-5%) Ammonium Hydroxide (

      
      ) .
      
    • Collect fractions that are Ninhydrin positive.

  • Final Isolation:

    • Combine active fractions.

    • Evaporate water/ammonia under reduced pressure.

    • Lyophilize (freeze-dry) the residue to obtain Free L-Isoleucine as a fluffy white powder.

Experimental Workflow Diagram

Workflow Start Start: H-Ile-OBzl·TosOH Dissolve Dissolve in MeOH Start->Dissolve AddCat Add 10% Pd/C (Inert Atm) Dissolve->AddCat Hydrogenate Hydrogenate (H₂ Balloon/Parr) 2-4 Hours @ RT AddCat->Hydrogenate CheckTLC QC: TLC Check (Complete Conversion?) Hydrogenate->CheckTLC CheckTLC->Hydrogenate No (Continue) Filter Filter through Celite (Remove Pd/C) CheckTLC->Filter Yes Evaporate Evaporate Solvent Yields: H-Ile-OH·TosOH Filter->Evaporate IonExchange Load onto Dowex 50W (H+) Wash with Water (Remove TosOH) Evaporate->IonExchange Elute Elute with 1M NH₄OH IonExchange->Elute Lyophilize Lyophilize Fractions Elute->Lyophilize Finish End: Free L-Isoleucine Lyophilize->Finish

Figure 2: Step-by-step experimental workflow for purification and isolation.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Catalyst Loading 5–10% w/wLow: Slow reaction. High: Excessive cost, difficult filtration.
Pressure (

)
1 atm (Balloon) to 40 psiHigher pressure accelerates reaction but may not be necessary for simple benzyl esters.
Solvent Methanol (Anhydrous preferred)Water in solvent can make workup messier; Ethanol is a viable alternative.
Ion Exchange pH Elution @ pH > 9Failure to reach basic pH during elution will result in poor recovery of Isoleucine.
Troubleshooting Guide
  • Problem: Reaction stalls (TLC shows starting material).

    • Cause: Catalyst poisoning (Sulfur traces) or poor

      
       mass transfer.
      
    • Solution: Purge system again; add fresh catalyst (carefully); increase stirring speed.

  • Problem: Product is sticky/oily after Ion Exchange.

    • Cause: Incomplete removal of water or presence of residual TosOH.

    • Solution: Redissolve in water and lyophilize (freeze-dry) rather than rotary evaporation. Lyophilization yields a superior powder.

  • Problem: Low Yield.

    • Cause: Product lost on resin or during filtration.

    • Solution: Ensure thorough washing of the Celite pad. Ensure sufficient volume of

      
       is used to displace all amino acid from the resin.
      

References

  • National Institutes of Health (NIH). (2019). H-Ile-OAll.TosOH Compound Summary. PubChem.[9][10] Retrieved from [Link].

  • Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C).[8] Retrieved from [Link].

Sources

Method

Application Note: Scale-Up Synthesis of L-Isoleucine Benzyl Ester p-Toluenesulfonate

Abstract & Strategic Overview L-Isoleucine benzyl ester p-toluenesulfonate (L-Ile-OBn·TsOH) is a critical intermediate in peptide synthesis. The benzyl ester group provides robust carboxyl protection that is stable to ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

L-Isoleucine benzyl ester p-toluenesulfonate (L-Ile-OBn·TsOH) is a critical intermediate in peptide synthesis. The benzyl ester group provides robust carboxyl protection that is stable to acidic conditions (e.g., Boc removal) but easily removed via hydrogenolysis. The p-toluenesulfonate (tosylate) salt form is preferred over the hydrochloride salt due to its superior crystallinity, non-hygroscopic nature, and long-term stability.

The Challenge: The primary challenge in scaling this Fischer esterification is the equilibrium nature of the reaction. Water must be continuously removed to drive the reaction to completion. Furthermore, L-Isoleucine, with its two chiral centers, presents a risk of racemization (specifically at the


-carbon) under prolonged thermal stress.

The Solution: This protocol utilizes an azeotropic distillation method using a Dean-Stark apparatus.[1] While benzene was historically used, this guide employs Toluene (or Cyclohexane for stricter enantiomeric control) as a safer, industrial-standard solvent. The procedure focuses on maximizing yield (>90%) while preserving optical purity.

Reaction Mechanism & Thermodynamics

The synthesis is an acid-catalyzed Fischer esterification. The p-Toluenesulfonic acid (p-TsOH) serves a dual purpose:

  • Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making it susceptible to nucleophilic attack by benzyl alcohol.

  • Salt Formation: Protonates the amine of the product, precipitating it as a stable salt and preventing side reactions (e.g., diketopiperazine formation).

Thermodynamic Driver

The reaction is governed by Le Chatelier's principle:



To achieve high conversion, water is removed via azeotropic distillation. Toluene forms a positive azeotrope with water (bp 85°C, composition ~80% toluene / 20% water), allowing efficient water removal at reflux temperatures (~110°C).

ReactionMechanism Reactants L-Isoleucine + Benzyl Alcohol Intermediate Tetrahedral Intermediate Reactants->Intermediate Protonation & Nucleophilic Attack Catalyst p-TsOH (Catalyst) Catalyst->Intermediate H+ Source Transition Water Elimination (Azeotrope) Intermediate->Transition - H2O Product L-Ile-OBn·TsOH (Crystalline Salt) Transition->Product Crystallization

Figure 1: Mechanistic flow of the acid-catalyzed esterification and salt formation.

Scale-Up Protocol (100g - 1kg Scale)

Materials & Equipment[2][3][4]
ReagentEquiv.RoleSpecification
L-Isoleucine 1.0Substrate>99% ee, pharma grade
Benzyl Alcohol 5.0 - 10.0Reagent/SolventAnhydrous
p-TsOH·H₂O 1.1 - 1.2Catalyst/SaltMonohydrate
Toluene SolventAzeotrope carrierACS Reagent / HPLC
Heptane / MTBE Anti-solventPrecipitationACS Reagent

Equipment:

  • Double-jacketed glass reactor or 3-neck Round Bottom Flask (RBF).

  • Dean-Stark Trap (sized appropriately for theoretical water volume).[1]

  • Reflux condenser.[1]

  • Overhead mechanical stirrer (essential for slurry handling).

Step-by-Step Procedure
Step 1: Reactor Charging
  • Charge the reactor with L-Isoleucine (1.0 eq) .

  • Add p-Toluenesulfonic acid monohydrate (1.1 eq) .

  • Add Benzyl Alcohol (5.0 eq) .

  • Add Toluene (10-15 volumes relative to Ile weight) . Note: Toluene ensures the reaction temperature reaches ~110°C, sufficient for azeotropic water removal.

Step 2: Azeotropic Reflux
  • Heat the mixture to reflux with vigorous stirring. The solid amino acid will eventually dissolve as the ester forms.

  • Monitor the Dean-Stark trap.[1] Water will separate into the lower phase.

  • Endpoint: Continue reflux until water evolution ceases (typically 4-8 hours) and the solution becomes clear.

    • Process Control: Check TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC for disappearance of L-Isoleucine.

Step 3: Solvent Removal & Crystallization [1]
  • Cool the reaction mixture to 40-50°C.

  • Concentrate the mixture under reduced pressure (rotary evaporator or reactor vacuum) to remove Toluene and excess Benzyl Alcohol. Note: Benzyl alcohol has a high boiling point; removing the bulk of Toluene is often sufficient if precipitation is forced.

  • Precipitation:

    • Dilute the remaining oily residue with minimal fresh Toluene or Ethyl Acetate.

    • Slowly add an anti-solvent (e.g., Heptane or MTBE ) with rapid stirring.

    • A white precipitate (L-Ile-OBn·TsOH) should form.

    • Cool to 0-5°C and age the slurry for 2 hours to maximize yield.

Step 4: Isolation & Drying [1]
  • Filter the solid using a sintered glass funnel or centrifuge.

  • Wash the cake with cold Heptane/MTBE (2x) to remove residual Benzyl Alcohol and p-TsOH.

  • Dry in a vacuum oven at 40°C until constant weight.

Process Workflow Diagram

ProcessWorkflow Start Raw Material Charging (L-Ile, BnOH, p-TsOH, Toluene) Reflux Reflux w/ Dean-Stark (110°C, 4-8 hrs) Start->Reflux Check IPC: Water Evolution Stops TLC/HPLC Check Reflux->Check Check->Reflux Incomplete Concentrate Vacuum Concentration (Remove Toluene) Check->Concentrate Pass Precipitate Crystallization (Add Heptane/MTBE, Cool to 0°C) Concentrate->Precipitate Filter Filtration & Wash Precipitate->Filter Dry Vacuum Drying (40°C) Final Product: L-Ile-OBn·TsOH Filter->Dry

Figure 2: End-to-end workflow for the synthesis and isolation of L-Ile-OBn·TsOH.

Quality Control & Troubleshooting

Product Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.0%HPLC (C18 column)
Enantiomeric Purity ≥ 99.0% eeChiral HPLC
Melting Point 132–138°C (Typical range*)Capillary Method
Identity Matches Reference1H-NMR, IR

*Note: Melting points for tosylate salts can vary based on residual solvent and crystal habit. Establish an internal standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Sticky/Oily Product Excess Benzyl Alcohol remaining.Triturate the oil with diethyl ether or MTBE vigorously to induce crystallization.
Low Yield Incomplete water removal.Ensure Dean-Stark trap is functioning; check reflux rate; add fresh toluene if needed.
Racemization Reaction temperature too high or time too long.Switch solvent to Cyclohexane (reflux ~81°C) as a milder alternative [1].
Coloration (Pink/Brown) Oxidation of amine or impurities in p-TsOH.Use high-purity p-TsOH; perform reaction under Nitrogen atmosphere.

Safety & EHS Considerations

  • p-Toluenesulfonic Acid: Corrosive and irritant. Causes severe skin burns and eye damage. Handle with gloves and eye protection.

  • Toluene: Flammable and reproductive toxin. Use in a well-ventilated fume hood. Ground all equipment to prevent static discharge.

  • Waste Disposal: The filtrate contains toluene and benzyl alcohol. It must be disposed of as halogen-free organic solvent waste.

References

  • Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. University of Milan.

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • BenchChem. (2025).[1] Optimizing Fischer Esterification Reaction Time.

  • PubChem. (2021).[2][3] L-Isoleucine benzyl ester p-toluenesulfonate Data.[4][5] National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted benzyl alcohol from Isoleucine ester crude product

Technical Support Center: Isoleucine Benzyl Ester Purification A Senior Application Scientist's Guide to Removing Unreacted Benzyl Alcohol Welcome to the technical support guide for the purification of Isoleucine benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoleucine Benzyl Ester Purification

A Senior Application Scientist's Guide to Removing Unreacted Benzyl Alcohol

Welcome to the technical support guide for the purification of Isoleucine benzyl ester. This resource is designed for researchers, chemists, and drug development professionals who encounter the common challenge of removing residual benzyl alcohol following a Fischer esterification synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize the purification of your crude product effectively.

Section 1: Foundational Knowledge - Understanding the Challenge

The synthesis of Isoleucine benzyl ester, a crucial intermediate in peptide synthesis and pharmaceutical development, typically involves the Fischer esterification of L-isoleucine with benzyl alcohol as both the reactant and sometimes the solvent.[1][2][3] To drive the reaction equilibrium towards the product, a large excess of benzyl alcohol is often used.[4][5][6] Consequently, the primary purification challenge is the efficient removal of this high-boiling, moderately polar alcohol from the desired amino acid ester.

A successful purification strategy hinges on exploiting the physicochemical differences between the product and the impurity.

PropertyIsoleucine Benzyl Ester (as Tosylate Salt)[7][8]Benzyl Alcohol[9][10]Rationale for Separation
Molecular Weight ~393.5 g/mol 108.14 g/mol Significant difference allows for separation by size-based methods or distillation.
Physical State Crystalline SolidColorless LiquidEnables purification by recrystallization or solid-phase extraction techniques.
Boiling Point Decomposes at high temp.~205 °CHigh vacuum distillation can remove benzyl alcohol without distilling the ester.
Solubility Varies (Soluble in polar organics)Moderately soluble in water (~4 g/100 mL), miscible with most organic solvents.[9][11]Differential solubility is the basis for liquid-liquid extraction.
Acidity/Basicity Contains a basic amino group (pKa ~7-8)Neutral (pKa ~15.4)The basicity of the ester's amino group allows for manipulation of its solubility with pH adjustments.

Section 2: Method Selection Guide

Choosing the right purification strategy depends on your experimental scale, required purity, and available equipment. This decision tree outlines a logical approach to selecting the most suitable method.

MethodSelection start Crude Isoleucine Benzyl Ester (Post-Reaction Mixture) scale What is your reaction scale? start->scale form Is the crude product a solid or an oil? scale->form Lab Scale (<50g) distill High Vacuum Distillation scale->distill Large Scale (>50g) Product is an Oil purity Is >99% purity essential for downstream steps? ext_only Liquid-Liquid Extraction purity->ext_only No (for crude purification) ext_chrom Extraction + Flash Chromatography purity->ext_chrom Yes form->purity Oil ext_recrys Extraction + Recrystallization form->ext_recrys Solid

Caption: Decision tree for selecting a purification method.

Section 3: Purification Protocols & Troubleshooting FAQs

This section provides detailed protocols and answers to common questions for each primary purification technique.

Method A: Liquid-Liquid Extraction

Principle: This is the first and most crucial step in any purification strategy. It leverages the moderate water solubility of benzyl alcohol to wash it away from the organic-soluble product.[12] The key is to control the pH of the aqueous wash to ensure the Isoleucine ester, which has a basic amino group, remains in the organic phase and does not partition into the aqueous layer.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The volume should be sufficient to ensure the product is fully dissolved (e.g., 10-20 mL per gram of crude material).

  • Initial Wash (Bicarbonate): Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any CO₂ gas formed from neutralizing the acid catalyst. Shake gently and allow the layers to separate. Drain the lower aqueous layer.

  • Water/Brine Washes: Add an equal volume of deionized water, shake, and drain the aqueous layer. Repeat this water wash 2-3 more times to remove the bulk of the benzyl alcohol. Follow with a saturated brine (NaCl solution) wash to break any emulsions and remove residual water from the organic layer.[12]

  • Drying and Concentration: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.[13] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

Troubleshooting & FAQs:

  • Q: My product precipitated as a solid between the layers during the bicarbonate wash. What happened?

    • A: Your product is likely the tosylate or hydrochloride salt, which can have limited solubility in some organic solvents once the excess benzyl alcohol is removed. If this happens, you may need to add more organic solvent or a co-solvent like a small amount of methanol to redissolve it before proceeding.

  • Q: After 3-4 water washes, TLC analysis still shows a significant amount of benzyl alcohol. What should I do?

    • A: Benzyl alcohol's partition coefficient means that each wash removes a fraction, not all, of the alcohol. Simply increase the number of washes. Five to six washes may be necessary for stubborn cases. Using slightly warmed water can sometimes improve benzyl alcohol's solubility.[11]

  • Q: I seem to be losing my desired product into the aqueous wash layers. How can I prevent this?

    • A: This indicates your aqueous phase is too acidic, causing the basic amino group of your ester to become protonated and water-soluble. Ensure your initial wash is with a base (like NaHCO₃) to neutralize any acid catalyst from the esterification reaction. Subsequent washes should be with neutral water or brine.

Method B: Silica Gel Flash Chromatography

Principle: This technique separates compounds based on their polarity.[14] Silica gel is a highly polar stationary phase. Less polar compounds travel through the column faster, while more polar compounds are retained longer. Benzyl alcohol is more polar than the protected Isoleucine benzyl ester, but typically less polar than the amino acid ester salt, allowing for effective separation.

Chromatography cluster_0 Chromatography Workflow Step1 Step 1 Dissolve crude product in minimal solvent Step2 Step 2 Adsorb onto silica gel (dry loading) Step1->Step2 Step3 Step 3 Pack column with silica in low-polarity eluent Step2->Step3 Step4 Step 4 Load sample onto column Step3->Step4 Step5 Step 5 Elute with solvent gradient (e.g., increasing EtOAc in Hexanes) Step4->Step5 Step6 Step 6 Collect fractions and analyze by TLC Step5->Step6 Step7 Step 7 Combine pure fractions and concentrate Step6->Step7

Sources

Optimization

Optimizing crystallization solvents for Isoleucine benzyl ester tosylate

Technical Support Center: Crystallization Optimization for L-Isoleucine Benzyl Ester p-Toluenesulfonate Executive Summary & Solvent Strategy L-Isoleucine benzyl ester p-toluenesulfonate (Ile-OBzl·TosOH) is a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Optimization for L-Isoleucine Benzyl Ester p-Toluenesulfonate

Executive Summary & Solvent Strategy

L-Isoleucine benzyl ester p-toluenesulfonate (Ile-OBzl·TosOH) is a critical intermediate in peptide synthesis.[1] Its purification is often plagued by "oiling out"—a phenomenon where the product separates as a viscous liquid rather than a crystalline solid.[2][3][4][5] This guide provides a scientifically grounded approach to solvent selection and process control to ensure high-purity crystalline recovery.

Solvent System Classification Table

The following table categorizes solvents based on their thermodynamic interaction with Ile-OBzl·TosOH.

Solvent RoleRecommended SolventsFunction & Mechanism
Reaction Medium (Azeotropic) Cyclohexane (Preferred), TolueneWater Removal: These form azeotropes with water, driving the Fischer-Speier esterification to completion. Cyclohexane is the modern "green" standard, replacing hazardous benzene/CCl₄ [1].
Good Solvent (Dissolution) Methanol, Ethanol, Isopropanol Solvation: High dielectric constants allow for complete dissociation of the ionic tosylate salt at elevated temperatures.
Anti-Solvent (Precipitation) MTBE (tert-Butyl Methyl Ether), EtOAc (Ethyl Acetate), Diethyl Ether Supersaturation Trigger: These solvents have low affinity for the ionic salt, forcing it out of the solution phase. MTBE is preferred over diethyl ether due to higher boiling point and safety profile.
Wash Solvent Heptane, Cold MTBE Impurity Removal: Removes residual benzyl alcohol and non-polar byproducts without dissolving the product.

Experimental Protocols

Protocol A: The "Green" Direct Precipitation Method (Cyclohexane/EtOAc)

Best for: Initial isolation from reaction mixtures.

Scientific Rationale: This method utilizes cyclohexane to remove water azeotropically (boiling point ~81°C) without causing racemization, which is a risk with higher-boiling solvents like toluene. Ethyl acetate acts as a polarity moderator to induce controlled precipitation [1].

  • Reaction: Reflux L-Isoleucine, Benzyl Alcohol, and p-TsOH in Cyclohexane using a Dean-Stark trap until water evolution ceases (~4 hours).

  • Cooling: Cool the reaction mixture to 20–25°C . Do not cool to 0°C yet.

  • Precipitation: Add Ethyl Acetate (EtOAc) (approx. 2.5 volumes relative to cyclohexane).

    • Critical Step: Stir vigorously for 1 hour at room temperature. This kinetic energy prevents the formation of an amorphous oil by encouraging crystal lattice arrangement.

  • Crystallization: Cool the suspension to 0–5°C for 2 hours.

  • Isolation: Filter the white precipitate. Wash with cold Heptane or Cyclohexane to remove excess benzyl alcohol.

  • Drying: Vacuum dry at 40°C. Target MP: 153–155°C [2].

Protocol B: Recrystallization of "Oiled Out" or Impure Material

Best for: Reprocessing failed batches or increasing optical purity.[6]

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling Isopropanol (IPA) .

  • Seeding (Crucial): Cool slightly to 60°C. Add pure seed crystals (0.5 wt%).

    • Why? Seeding bypasses the nucleation energy barrier, preventing the system from entering the metastable zone where liquid-liquid phase separation (oiling out) occurs.

  • Anti-Solvent Addition: Slowly add MTBE dropwise while maintaining temperature at 50–60°C until slight turbidity persists.

  • Controlled Cooling: Cool to room temperature at a rate of 10°C/hour .

    • Note: Rapid cooling traps impurities and induces oiling.[4]

  • Final Chill: Hold at 0°C for 4 hours before filtration.

Troubleshooting & FAQs

Q1: My product is separating as a sticky oil/gum instead of crystals. Why?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the melting point of the solvated product drops below the process temperature due to impurities (benzyl alcohol) or supersaturation levels that are too high.

Immediate Fix:

  • Do not cool further. Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a "Bridge" Solvent: Add a small amount of Methanol or Ethanol (5-10% volume). This increases the solubility limit, preventing the second liquid phase from forming.

  • Seed at High Temp: Add seed crystals while the solution is still warm (but below the saturation point).

  • Slow Down: Reduce the cooling rate.

Q2: The yield is low after filtration. Where is my product?

Diagnosis: The product is likely remaining in the mother liquor due to the high solubility of the tosylate salt in polar solvents or excess benzyl alcohol acting as a co-solvent.

Solution:

  • Check Solvent Ratio: Ensure you are using enough Anti-Solvent (MTBE/EtOAc). A typical ratio is 1:4 or 1:5 (Good Solvent : Anti-Solvent).

  • Trituration: If the mother liquor is oily, decant the liquid and add Diethyl Ether or Heptane to the residue. Grind (triturate) the oil with a spatula under the solvent layer. This physical agitation often induces crystallization.

Q3: Can I use Toluene instead of Cyclohexane?

Answer: Yes, but with caution. Toluene boils at 110°C.

  • Risk: Prolonged heating at this temperature can lead to partial racemization of L-Isoleucine, reducing the enantiomeric excess (ee%) [1].

  • Mitigation: If using toluene, apply vacuum to lower the boiling point to <90°C or strictly limit reaction time.

Visualizations

Figure 1: Crystallization Decision Tree

Caption: Logical workflow for selecting the correct purification protocol based on the physical state of the crude material.

CrystallizationWorkflow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Crystals Formed Oil Oily/Gummy Residue StateCheck->Oil Phase Separation DirectWash Protocol A: Direct Filtration & Wash (Cyclohexane/EtOAc) Solid->DirectWash Trituration Trituration Step: Add Et2O/Heptane & Scratch Glass Oil->Trituration Success Pure Crystalline L-Ile-OBzl·TosOH DirectWash->Success Recryst Protocol B: Recrystallization (IPA/MTBE) Recryst->Success Trituration->Recryst If Solidifies Trituration->Recryst If Remains Oily (Dissolve & Seed)

Figure 2: Mechanism of Oiling Out & Mitigation

Caption: Thermodynamic pathways leading to oiling out versus crystallization, highlighting the critical intervention points (Seeding/Co-solvent).

OilingOutMechanism HotSol Hot Saturated Solution Cooling Cooling Process HotSol->Cooling Metastable Metastable Zone Cooling->Metastable LLPS Liquid-Liquid Phase Separation (Oiling Out) Metastable->LLPS Path A (Failure) Nucleation Crystal Nucleation Metastable->Nucleation Path B (Success) Impurity High Impurity / Rapid Cooling Impurity->LLPS Seed Addition of Seeds / Slow Cooling Seed->Nucleation

References

  • Bolchi, C., et al. (2017).[7] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." Amino Acids, 49, 1779–1785.

  • ChemicalBook. (n.d.). "L-Isoleucine benzyl ester 4-toluenesulphonate Properties."

  • Mettler Toledo. (n.d.). "Oiling Out in Crystallization - Troubleshooting Guide."

  • University of Rochester. (n.d.). "Reagents & Solvents: Solvents for Recrystallization."

Sources

Troubleshooting

Technical Support Center: Optimizing Peptide Synthesis with H-Ile-OBzl·TosOH

Current Status: Operational Topic: Minimizing Diketopiperazine (DKP) Formation Reagent: L-Isoleucine Benzyl Ester p-Toluenesulfonate Salt (H-Ile-OBzl·TosOH) Executive Summary H-Ile-OBzl·TosOH is a robust, crystalline sal...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Diketopiperazine (DKP) Formation Reagent: L-Isoleucine Benzyl Ester p-Toluenesulfonate Salt (H-Ile-OBzl·TosOH)

Executive Summary

H-Ile-OBzl·TosOH is a robust, crystalline salt form of isoleucine benzyl ester used primarily as the C-terminal starting material in solution-phase peptide synthesis. While the tosylate salt itself is stable, the free base (H-Ile-OBzl) and its subsequent dipeptide derivatives (H-Xaa-Ile-OBzl) are highly susceptible to diketopiperazine (DKP) formation .

DKP formation is an intramolecular cyclization that cleaves the peptide chain, resulting in a loss of yield and the formation of a stable 6-membered ring byproduct.[1] This guide provides the protocols required to handle this reagent safely and prevent cyclization.

Module 1: The Mechanism of Failure

To prevent DKP, you must understand the "Danger Zones." DKP formation is not a random degradation; it is a nucleophilic attack driven by conformation and basicity.

The Danger Zones
  • Zone A (Reagent Handling): Neutralizing H-Ile-OBzl·TosOH to its free base without an immediate electrophile (activated amino acid) present.

  • Zone B (Dipeptide Stage): The highest risk. After coupling the second amino acid (e.g., Boc-Xaa-OH) and removing the protecting group, the resulting dipeptide ester (H-Xaa-Ile-OBzl) can "bite back" on itself.

Visualizing the Pathway

DKP_Mechanism cluster_risk CRITICAL RISK ZONE Salt H-Ile-OBzl·TosOH (Stable Salt) FreeBase H-Ile-OBzl (Free Amine) Salt->FreeBase Neutralization (Base added) Dipeptide H-Xaa-Ile-OBzl (Dipeptide Ester) FreeBase->Dipeptide Coupling Step (Safe if fast) TS Tetrahedral Intermediate Dipeptide->TS Intramolecular Attack (Slowed by Ile sterics) Product Tripeptide (Desired) Dipeptide->Product Coupling to AA3 (Must be fast) DKP Diketopiperazine (Cyclic Byproduct) TS->DKP Cyclization & BnOH Release

Figure 1: The mechanistic pathway of DKP formation.[1] The critical competition is between the desired coupling to the 3rd amino acid and the undesired cyclization.

Module 2: Safe Handling Protocols

Protocol A: The "In-Situ" Neutralization (Recommended)

Prevents "Zone A" risks.

Do NOT pre-neutralize H-Ile-OBzl·TosOH and store it. The free amine is unstable. Use this protocol to couple H-Ile-OBzl·TosOH to a Boc-protected amino acid (Boc-Xaa-OH).

Reagents:

  • H-Ile-OBzl[2]·TosOH (1.0 eq)

  • Boc-Xaa-OH (1.1 eq)

  • Coupling Reagent (e.g., HBTU or HATU) (1.1 eq)

  • Base: DIEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF or DCM/DMF mixture.

Step-by-Step:

  • Dissolution: Dissolve Boc-Xaa-OH , HBTU , and H-Ile-OBzl·TosOH in the solvent. The solution will remain acidic/neutral due to the TosOH, preventing reaction.

  • Activation & Neutralization: Add DIEA dropwise while stirring.

    • Why? The base simultaneously neutralizes the TosOH salt (freeing the amine) and activates the carboxyl component. The free amine is immediately captured by the activated ester.

  • Reaction: Stir at room temperature.

  • Monitoring: Monitor by TLC or HPLC.

Protocol B: Handling the Dipeptide (The High-Risk Phase)

Prevents "Zone B" risks.

Once you have synthesized Boc-Xaa-Ile-OBzl and removed the Boc group (using TFA or HCl), you are left with H-Xaa-Ile-OBzl. This is the most dangerous intermediate.

FactorImpact on DKP RiskRecommendation
Sequence Proline or Glycine at Xaa position dramatically increases rate.If Xaa = Pro/Gly, proceed to next coupling immediately.
pH Basic pH accelerates cyclization.Keep the dipeptide as a salt (TFA/HCl) until the exact moment of the next coupling.
Sterics Ile is bulky (beta-branched), which helps prevent DKP.Do not rely on this. Sterics slow the rate but do not stop it.

The "Fast-Track" Coupling Strategy:

  • Deprotect Boc-Xaa-Ile-OBzl with TFA/DCM.

  • Evaporate TFA completely (co-evaporate with toluene to remove traces).

  • Do not wash with aqueous base (e.g., NaHCO3) to neutralize. This will trigger DKP.[1]

  • Dissolve the H-Xaa-Ile-OBzl·TFA salt in DMF.

  • Add the next activated amino acid (AA3) before adding base.

  • Add DIEA only to initiate the coupling (similar to Protocol A).

Module 3: Troubleshooting & FAQs

Q1: I see a precipitate forming during the neutralization of H-Ile-OBzl·TosOH. Is this DKP?

Diagnosis: Likely not DKP yet.

  • Explanation: When you neutralize the TosOH salt with a base like TEA or DIEA in non-polar solvents (like DCM), the byproduct (TEA·TosOH) often precipitates.[3]

  • Action: This is harmless. Ensure your stirring is adequate. If using DMF, the salt usually stays soluble. DKP is typically soluble in organic solvents but precipitates in ether.

Q2: My yield is low after deprotecting the dipeptide (H-Xaa-Ile-OBzl). Where did it go?

Diagnosis: High probability of DKP formation .

  • Test: Check the mass spectrum.

    • Expected Mass: [MW of Dipeptide]

    • DKP Mass: [MW of Dipeptide] - [MW of Benzyl Alcohol (108 Da)].

  • Cause: You likely performed an aqueous basic wash (NaHCO3) after acid deprotection.

  • Fix: Skip the basic wash. Use the acid salt directly in the next coupling step.

Q3: Does the bulky side chain of Isoleucine prevent DKP?

Diagnosis: It mitigates but does not prevent .

  • Insight: Isoleucine is beta-branched, creating steric hindrance that makes the nucleophilic attack slower compared to Glycine or Alanine. However, if the preceding amino acid is Proline (H-Pro-Ile-OBzl), the conformational "turn" induced by Proline overrides the steric protection of Isoleucine, making DKP formation extremely rapid (minutes).

Q4: Can I use TEA (Triethylamine) instead of DIEA?

Diagnosis: Avoid TEA if possible.

  • Reasoning: TEA is less sterically hindered than DIEA. It can act as a nucleophile or general base more aggressively, potentially promoting racemization or DKP. DIEA is safer for preserving chiral integrity and minimizing side reactions.

Module 4: Decision Logic (Workflow)

Follow this logic gate to ensure process integrity.

Workflow Start Start: H-Ile-OBzl·TosOH Step1 Are you coupling it to AA2? Start->Step1 Action1 Use In-Situ Neutralization (Mix Salt + AA2 + Base) Step1->Action1 Yes Action2 Is AA2 Proline or Glycine? Action1->Action2 After Coupling & Deprotection RiskHigh HIGH RISK: DKP likely after AA2 deprotection Action2->RiskHigh Yes RiskMod MODERATE RISK: DKP possible if base wash used Action2->RiskMod No Sol1 Do NOT isolate free base. Couple AA3 immediately. RiskHigh->Sol1 RiskMod->Sol1

Figure 2: Operational workflow for handling H-Ile-OBzl·TosOH and its derivatives.[3][4]

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][5][6][7][8] Journal of the American Chemical Society, 94(9), 3102–3106.

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. In The Peptides (Vol. 5, pp. 111-216). Academic Press.

  • BenchChem Technical Data. H-Gly-OBzl.TosOH: Chemical Properties and Applications. (Applied by analogy to Ile derivative).

  • Steinauer, R., et al. (1989). Racemization and DKP formation in peptide synthesis. International Journal of Peptide and Protein Research.[9] (General principles of steric influence on DKP).

Sources

Optimization

Technical Support Center: Handling Hygroscopic Amino Acid Tosylate Salts

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Management for Amino Acid p-Toluenesulfonate (Tosylate) Salts Introduction Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Management for Amino Acid p-Toluenesulfonate (Tosylate) Salts

Introduction

Welcome to the Technical Support Center. You are likely here because your free-flowing white powder has turned into a sticky gum, or your peptide coupling yields are inexplicably low.

The Science of the Problem: Amino acid tosylates (e.g., Glycine benzyl ester p-toluenesulfonate) are preferred in synthesis because the tosylate anion (


) is non-nucleophilic and forms stable, crystalline lattices with amino esters. However, the sulfonate headgroup is highly polar and capable of hydrogen bonding with atmospheric water. When the crystal lattice is disrupted by moisture, the salt becomes deliquescent, leading to stoichiometry errors and hydrolysis of the ester moiety [1, 2].

This guide provides authoritative protocols to prevent, diagnose, and fix these issues.

Module 1: Storage & Stability (Prevention)

Q: My tosylate salt arrived as a powder but turned into a gum after opening. Is it degraded? A: Not necessarily degraded, but certainly compromised. The "gum" phase indicates the salt has absorbed enough atmospheric moisture to dissolve in its own sorbed water (deliquescence).

  • Immediate Action: Do not use "gummy" material for critical stoichiometry. Refer to Module 3 for recovery.

  • Prevention: Store these salts in a desiccator containing Phosphorus Pentoxide (

    
    )  or high-grade silica gel. 
    
    
    
    is preferred for tosylates as it aggressively maintains an anhydrous environment.

Q: Can I store these salts in the fridge (-20°C)? A: Yes, but with a critical caveat. Cold storage reduces the rate of ester hydrolysis, but you must allow the container to reach room temperature before opening.

  • The Trap: Opening a cold bottle in a warm lab causes immediate condensation on the salt, accelerating degradation.

Diagram: Storage Decision Logic

StorageLogic Start New/Existing Salt Batch CheckState Visual Inspection Start->CheckState IsGummy Is it Gummy/Clumped? CheckState->IsGummy Yes Yes IsGummy->Yes Moisture Compromised No No IsGummy->No Intact Dry Proceed to Module 3 (Recovery/Drying) Good Free-flowing Powder Storage Store in Desiccator (Desiccant: P2O5) Good->Storage Fridge Long-term: -20°C (Sealed under Argon) Storage->Fridge Optional for >1 month Yes->Dry No->Good

Figure 1: Decision matrix for assessing and storing hygroscopic tosylate salts.

Module 2: Handling & Weighing (The "Action" Phase)

Q: The mass on my balance keeps increasing while I weigh the salt. How do I get an accurate reading? A: You are observing real-time water absorption. Standard weighing boats are insufficient here. You must use the Difference Weighing technique.

Protocol: Difference Weighing for Hygroscopic Salts

  • Dry the Source: Ensure your bulk container has been desiccated (see Module 3).

  • Tare the Vessel: Place a capped vial (with septum if possible) on the balance. Tare it.

  • Add & Close: Quickly transfer the approximate amount of salt into the vial and immediately cap it.

  • Weigh: Record the exact mass of the closed vial + salt.

  • Dispense: Add the salt to your reaction vessel.

  • Back-Weigh: Immediately recap the empty (or partially empty) vial and weigh it again.

  • Calculate:

    
    .
    
  • Why this works: You never weigh the salt while it is exposed to air on the balance pan.

Module 3: Purification & Recovery (The "Fix")

Q: Can I salvage wet/gummy amino acid tosylate? A: Yes. Depending on the severity, use Azeotropic Drying (for minor moisture) or Recrystallization (for significant degradation/impurities).

Method A: Azeotropic Drying (The Gold Standard)

Toluene forms a low-boiling azeotrope with water (


), allowing you to "carry" water out of the salt without subjecting the sensitive ester to high oven temperatures [3, 4].

Workflow:

  • Dissolve/Suspend the wet salt in Toluene (or a Toluene/DCM mix if solubility is poor).

  • Connect to a Rotary Evaporator.

  • Evaporate under reduced pressure. The water will co-distill with the toluene.

  • Repeat 2-3 times.

  • Dry the resulting solid under high vacuum for 4-8 hours.

Method B: Recrystallization

If the salt is yellowing (indicating free amine oxidation) or extremely gummy, recrystallize it.

Solvent SystemApplicationProtocol Summary
MeOH / Et2O General PurposeDissolve in min. hot MeOH; add Et2O until cloudy; cool to 0°C [1].
EtOH / Hexane Hydrophobic AADissolve in warm EtOH; slow addition of Hexane.

Diagram: Azeotropic Drying Workflow

Azeotrope WetSalt Wet Tosylate Salt AddSolvent Add Toluene (Forms Azeotrope) WetSalt->AddSolvent Rotovap Rotary Evaporation (Vac < 50 mbar) AddSolvent->Rotovap Remove Water/Toluene Distills off Rotovap->Remove Azeotrope DrySalt Anhydrous Crystal Recovery Rotovap->DrySalt Residue DrySalt->AddSolvent Repeat 2x

Figure 2: Azeotropic removal of water using Toluene. This method avoids thermal decomposition.[1]

Module 4: Reaction Troubleshooting

Q: My peptide coupling yield is low (30-50%). Could the salt be the cause? A: Absolutely. Water introduced by the salt competes in two ways:

  • Hydrolysis of Active Ester: If you are using EDC/NHS or HATU, water attacks the activated carboxylate, reverting it to the acid and preventing the amine coupling [5].

  • Stoichiometry Mismatch: If 10% of your "salt" weight is actually water, you are under-loading your amine nucleophile by 10%.

Q: Why is there a "fishy" smell when I open the container? A: This indicates Hydrolysis . The tosylate salt of a benzyl ester (e.g., Gly-OBn[2]·TsOH) is stable.[3] However, if water is present, the ester hydrolyzes to release Benzyl Alcohol and the free Amino Acid.

  • Diagnostic: Check TLC. If you see a new spot corresponding to Benzyl Alcohol or the free amino acid, the batch is chemically degraded, not just wet. Discard and re-synthesize.

References
  • BenchChem. (2025).[2] Application Notes and Protocols: Large-Scale Synthesis of Glycine Benzyl Ester Tosylate. Retrieved from

  • Sigma-Aldrich. (n.d.). Glycine benzyl ester p-toluenesulfonate salt Product Specification. Retrieved from

  • Frontier, A. (2026).[4] Workup: Drying Methods - Azeotroping. University of Rochester Department of Chemistry. Retrieved from

  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals. Retrieved from

  • Creative Peptides. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 1H NMR Characterization of L-Isoleucine Benzyl Ester p-Toluenesulfonate vs. Synthetic Alternatives

Executive Summary & Application Context L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl·pTsOH) is a critical intermediate in solid-phase and solution-phase peptide synthesis. It serves two primary functions: pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl·pTsOH) is a critical intermediate in solid-phase and solution-phase peptide synthesis. It serves two primary functions: protecting the C-terminus as a benzyl ester and stabilizing the


-amine as a tosylate salt.

This guide provides a technical breakdown of its 1H NMR profile , contrasting it with its hydrochloride (HCl) and free base counterparts. For process chemists and researchers, the tosylate salt is often preferred due to its superior crystallinity and non-hygroscopic nature compared to the HCl salt, ensuring accurate stoichiometry during peptide coupling.

Structural Breakdown & NMR Prediction Logic

To accurately interpret the NMR spectrum, we must deconstruct the molecule into three distinct spin systems.

The Molecular Components[1][2]
  • L-Isoleucine Core: Contains a chiral center and a sec-butyl side chain, creating complex splitting patterns (diastereotopic protons).

  • Benzyl Ester Group: Aromatic ring and a benzylic methylene (

    
    ). Due to the adjacent chiral center (
    
    
    
    -carbon of Ile), the benzylic protons are diastereotopic and often appear as an AB quartet rather than a simple singlet.
  • p-Toluenesulfonate (Tosylate) Counter-ion: Provides a distinct diagnostic signature (AA'BB' aromatic system + methyl singlet) useful for calculating salt stoichiometry.

Graphviz: Structural Splitting Logic

The following diagram illustrates the logical flow of proton coupling and expected signal grouping.

G Molecule H-Ile-OBzl·pTsOH Amine Ammonium (NH3+) ~8.0-8.5 ppm Molecule->Amine Tosylate Tosylate Anion Diagnostic Ref. Molecule->Tosylate Ester Benzyl Ester Protecting Group Molecule->Ester SideChain Ile Side Chain High Coupling Molecule->SideChain Ts_Ar Ar-H (AA'BB') ~7.1 & 7.5 ppm Tosylate->Ts_Ar Ts_Me Ar-CH3 (s) ~2.3 ppm Tosylate->Ts_Me Bzl_Ar Ph-H (m) ~7.3-7.4 ppm Ester->Bzl_Ar Bzl_CH2 O-CH2-Ph (ABq) ~5.2 ppm Ester->Bzl_CH2 Alpha α-CH (d) ~4.1 ppm SideChain->Alpha Beta β-CH (m) ~1.9 ppm SideChain->Beta GammaDelta γ/δ-CH3 (d/t) 0.8-0.9 ppm SideChain->GammaDelta

Caption: Logical decomposition of H-Ile-OBzl·pTsOH into constituent NMR spin systems.

Detailed 1H NMR Interpretation

Solvent: DMSO-d6 is the standard solvent. CDCl


 is often unsuitable for amino acid salts due to poor solubility and the inability to clearly resolve ammonium protons.
Table 1: Chemical Shift Assignments (400 MHz, DMSO-d6)
Proton GroupShift (

, ppm)
MultiplicityIntegralInterpretation & Notes
Ammonium 8.20 – 8.50Broad Singlet3HRepresents

.[1] Disappears on

shake.
Tosylate Ar-H 7.48Doublet (

Hz)
2HPart of AA'BB' system (ortho to sulfonate).
Benzyl Ar-H 7.30 – 7.42Multiplet5HOverlap of benzyl aromatic protons.
Tosylate Ar-H 7.11Doublet (

Hz)
2HPart of AA'BB' system (ortho to methyl).
Benzylic

5.15 – 5.25AB Quartet / Singlet2HOften appears as a quartet (

Hz) due to the chiral center at Ile

-carbon.

-CH
4.05 – 4.15Doublet / Multiplet1HCoupled to

-CH. Shift is downfield due to ester and ammonium.
Tosylate

2.29Singlet3HCritical Reference Peak. Used to calibrate stoichiometry.

-CH
1.85 – 1.95Multiplet1HUnique to Ile/Val. High complexity due to branching.

-CH

1.20 – 1.45Multiplet2HDiastereotopic methylene protons.

-CH

0.88Doublet3HMethyl attached to the chiral

-carbon.

-CH

0.82Triplet3HTerminal methyl of the ethyl group.

Expert Insight: The separation between the


-methyl (doublet) and 

-methyl (triplet) in the 0.8–0.9 ppm region is the hallmark of Isoleucine. In Leucine, you would see two doublets closer together.

Comparative Analysis: Tosylate vs. Alternatives

This section objectively compares the Tosylate salt against the Hydrochloride salt and the Free Base, supported by spectral and physical data.

Performance Matrix
FeatureTosylate Salt (pTsOH) Hydrochloride Salt (HCl) Free Base
Hygroscopicity Low (Stable solid)High (Often deliquescent)N/A (Liquid/Waxy solid)
Stability High (Shelf-stable)Moderate (Acidic hydrolysis risk)Low (Prone to DKP formation)
NMR Diagnosis Self-Validating (TsOH signals verify molar mass)Difficult (No counter-ion signals)Distinct (Shift of

-H upfield)
Solubility Good in organic solvents (DCM, DMF)Good in water/MeOH; poor in DCMSoluble in organics
NMR Distinction Protocol
  • Tosylate vs. HCl: The HCl salt spectrum will lack the signals at 2.29, 7.11, and 7.48 ppm. If you see these signals in a sample labeled "HCl salt," it is contaminated or mislabeled.

  • Salt vs. Free Base: In the free base, the

    
    -proton shifts upfield (shielded) to 
    
    
    
    ppm because the amine is not protonated (
    
    
    vs
    
    
    ). The broad ammonium peak at 8.3 ppm will be replaced by a smaller amine peak (often exchanged/invisible).

Experimental Protocol & Quality Control

Sample Preparation
  • Mass: Weigh ~10-15 mg of the product.

  • Solvent: Add 0.6 mL DMSO-d6 .

    • Note: Avoid CDCl

      
       unless necessary; the salt may not fully dissolve, leading to broadened lines and missing ammonium peaks.
      
  • Reference: Ensure TMS (0.00 ppm) or residual DMSO (2.50 ppm) is referenced correctly.

Purity & Stoichiometry Workflow (Graphviz)

Use this logic to validate the compound's quality.

QC_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Ts Identify TsOH Methyl (Singlet ~2.29 ppm) Start->Check_Ts Integrate Set Integral of Ts-Me to 3.00 Check_Ts->Integrate Check_Ile Check Ile Methyls (0.8-0.9 ppm) Integrate->Check_Ile Decision Is Ile Integral Total ~6.0? Check_Ile->Decision Pass PASS: 1:1 Stoichiometry Decision->Pass Yes Fail_High FAIL: Excess Ile / Free Base Decision->Fail_High > 6.5 Fail_Low FAIL: Excess TsOH Acid Decision->Fail_Low < 5.5

Caption: Quality Control Decision Tree for verifying salt stoichiometry.

Common Impurities
  • Benzyl Alcohol: Look for a singlet at ~4.5 ppm (

    
    ) and aromatic signals if the esterification was incomplete or hydrolyzed.
    
  • Free p-Toluenesulfonic Acid: If the integral of the Ts-Methyl (2.29 ppm) is significantly higher than the Isoleucine side chain (0.8-0.9 ppm), the sample contains excess acid, which can cause side reactions in peptide coupling.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 160533, L-Isoleucine benzyl ester p-toluenesulfonate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of H-Ile-OBzl·TosOH

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is not merely a quality metric; it is the foundation upon which the efficacy and safe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is not merely a quality metric; it is the foundation upon which the efficacy and safety of the final therapeutic agent are built. H-L-Isoleucine benzyl ester p-toluenesulfonate salt (H-Ile-OBzl·TosOH) is a pivotal such building block. Its structural integrity—encompassing chemical, enantiomeric, and diastereomeric purity—is paramount.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of H-Ile-OBzl·TosOH. We will move beyond a simple recitation of parameters to explore the scientific rationale behind method selection, the establishment of a stability-indicating platform, and the complementary techniques required for a complete purity profile.

Part 1: The Core of Quality Control: A Stability-Indicating RP-HPLC Method

The primary goal of a purity assay is to accurately quantify the main compound and separate it from all potential impurities, including synthesis by-products, starting materials, and, most critically, degradation products. A stability-indicating method is one that is validated to be specific enough to resolve the active pharmaceutical ingredient (API) from its degradation products, providing confidence in the stability data generated.[1][2]

The Rationale Behind Method Design

For a molecule like H-Ile-OBzl·TosOH, which contains two strong chromophores—the benzyl ester and the p-toluenesulfonate groups—Reversed-Phase HPLC (RP-HPLC) with UV detection is the logical starting point.[3] Unlike free amino acids that often require derivatization for adequate retention and detection, the inherent hydrophobicity and UV absorbance of this compound simplify the analysis.[4]

Our strategy is to develop a gradient RP-HPLC method on a C18 stationary phase. A gradient is preferred over an isocratic elution to ensure that impurities with a wide range of polarities, from the highly polar p-toluenesulfonic acid to potential non-polar by-products, are eluted and resolved within a reasonable timeframe. The mobile phase will consist of an acidified aqueous component to suppress the silanol activity of the stationary phase and ensure the protonation of the primary amine, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Experimental Protocol: Stability-Indicating RP-HPLC

This protocol outlines a robust starting point for analyzing the chemical purity of H-Ile-OBzl·TosOH.

1. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve H-Ile-OBzl·TosOH in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

  • Working Solution: Dilute the stock solution with the same diluent to a concentration of 0.1 mg/mL for analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    25.0 70
    25.1 95
    30.0 95
    30.1 20

    | 35.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm and 254 nm. (220 nm for the peptide bond and benzyl group; 254 nm for enhanced sensitivity to the aromatic systems).

Diagram of the RP-HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh H-Ile-OBzl·TosOH Dissolve Dissolve in Diluent (1.0 mg/mL Stock) Weigh->Dissolve Dilute Dilute to Working Solution (0.1 mg/mL) Dissolve->Dilute Inject Inject 10 µL onto C18 Column Dilute->Inject Separate Gradient Elution (ACN/H₂O/TFA) Inject->Separate Detect UV Detection (220 nm & 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate % Purity and Impurities Integrate->Quantify

Caption: Workflow for chemical purity analysis by RP-HPLC.

Demonstrating Specificity: Forced Degradation Studies

To validate this method as stability-indicating, forced degradation studies are essential.[5] The goal is to intentionally stress the sample to produce relevant degradation products, ensuring the method can separate them from the parent peak. The target degradation is typically 5-20%, as excessive stress can create irrelevant secondary degradants.

Forced Degradation Protocols:

  • Acid Hydrolysis: Dissolve sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve sample in 0.1 M NaOH at room temperature for 2 hours. Neutralize before injection. The ester linkage is particularly susceptible to base hydrolysis.[5]

  • Oxidation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Expose solid sample to 105°C for 48 hours.

  • Photolytic Stress: Expose sample solution to a light source providing UV and visible light (ICH Q1B guideline) for a defined period.

Table 1: Representative Forced Degradation Data

Stress Condition % Degradation of H-Ile-OBzl·TosOH Observations Peak Purity (DAD)
Control (Unstressed) 0.0 Single main peak. Pass
0.1 M HCl, 60°C 12.5 Main peak at 15.2 min, major degradant at 8.1 min. Pass
0.1 M NaOH, RT 18.2 Main peak at 15.2 min, major degradant at 9.5 min. Pass
3% H₂O₂, RT 8.9 Main peak at 15.2 min, minor degradants at 13.4 & 16.5 min. Pass
Thermal (105°C) 5.1 Minor increase in existing impurities. Pass

| Photolytic | 7.3 | Main peak at 15.2 min, new degradant at 17.8 min. | Pass |

Note: Data are illustrative. Peak purity analysis via a Diode Array Detector is crucial to confirm that the main analyte peak is spectrally homogeneous and free from co-eluting impurities.

Method Validation Summary

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[6]

Table 2: ICH Validation Parameters and Acceptance Criteria

Parameter Methodology Acceptance Criteria
Specificity Forced degradation studies, peak purity analysis. No interference at the retention time of the main peak. Purity angle < Purity threshold.
Linearity 5 concentrations from LOQ to 150% of working conc. Correlation coefficient (r²) ≥ 0.999.[7]
Range Confirmed by linearity, accuracy, and precision data. 80% to 120% of the test concentration.
Accuracy Recovery study by spiking impurities at 3 levels. Recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (n=6, different day/analyst). RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities.
LOD / LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). Method must be sensitive enough to detect impurities at the reporting threshold.

| Robustness | Small, deliberate variations in method parameters (pH, flow rate, temp). | Peak symmetry and resolution remain within acceptable limits. |

Part 2: Addressing Stereoisomeric Complexity and Other Impurities

While the RP-HPLC method robustly assesses chemical purity, it is blind to stereoisomeric impurities. Isoleucine possesses two chiral centers (the α- and β-carbons), giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[8][9] The presence of the incorrect stereoisomers can have profound impacts on the biological activity and safety of the final peptide. Therefore, a complementary chiral HPLC method is not optional, but mandatory.

Method 2: Chiral HPLC for Enantiomeric and Diastereomeric Purity

Rationale: Standard C18 columns cannot resolve stereoisomers. Chiral separation can be achieved via two main routes:

  • Direct Method: Utilizes a Chiral Stationary Phase (CSP) that selectively interacts with one stereoisomer more strongly than the others. This is often preferred for its simplicity as it avoids a derivatization step.[8]

  • Indirect Method: Involves derivatizing the amino acid ester with a chiral reagent to create diastereomeric pairs, which can then be separated on a standard achiral column.[9][10]

For routine QC, the direct method is more efficient. A polysaccharide-based or macrocyclic glycopeptide-based (e.g., teicoplanin) CSP is a common choice for amino acid derivatives.

Experimental Protocol: Direct Chiral HPLC

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Methanol/Water/Formic Acid (e.g., 70:30:0.02 v/v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: 225 nm.

  • Expected Elution Order: Typically, the four stereoisomers will elute as distinct peaks, allowing for their individual quantification.

Method 3: Analysis of the Tosylate Counter-Ion and Genotoxic Impurities

The p-toluenesulfonate (tosylate) moiety is not just a counter-ion; it is a potential source of process-related impurities. Alkyl p-toluenesulfonates (e.g., methyl, ethyl, or isopropyl tosylate) can be formed during synthesis and are classified as potential genotoxic impurities (GTIs), requiring strict control at parts-per-million (ppm) levels.[11] The primary RP-HPLC method is often unsuitable for quantifying these highly polar and UV-transparent species. A dedicated method is required.

Rationale: A mixed-mode column with both reversed-phase and ion-exchange characteristics can provide the necessary retention for both the tosylate anion and its potential alkylated forms.[12] Alternatively, an ion chromatography (IC) system can be used.

Logical Flow for Complete Purity Assessment

decision_tree Start Purity Analysis of H-Ile-OBzl·TosOH Goal1 Assess Chemical Purity & Degradation Products Start->Goal1 Goal2 Assess Stereoisomeric Purity (Enantiomers/Diastereomers) Start->Goal2 Goal3 Assess Counter-Ion & Related GTIs Start->Goal3 Method1 Stability-Indicating RP-HPLC (C18) Goal1->Method1  Primary Method Method2 Chiral HPLC (CSP) Goal2->Method2  Mandatory  Complementary Method Method3 Mixed-Mode HPLC or Ion Chromatography Goal3->Method3  Specialized Method

Caption: Decision guide for selecting the appropriate HPLC method.

Comparison of Purity Analysis Methods

Table 3: Comparison of HPLC Methods for H-Ile-OBzl·TosOH Analysis

Feature Method 1: Stability-Indicating RP-HPLC Method 2: Direct Chiral HPLC Method 3: GTI & Counter-Ion Analysis
Primary Application Chemical Purity, Impurity Profiling, Stability Enantiomeric & Diastereomeric Purity Quantification of Tosylate and Genotoxic Impurities
Typical Column C18, C8 (achiral) Chiral Stationary Phase (e.g., Teicoplanin) Mixed-Mode (RP/Ion-Exchange) or Ion-Chrom.
Key Advantage Robust, versatile, resolves chemical impurities and degradants. Directly resolves all four stereoisomers. High sensitivity and specificity for polar, non-UV active compounds.
Key Disadvantage Cannot resolve stereoisomers. May not resolve all chemical impurities. Not suitable for the main analyte or hydrophobic impurities.

| Role in QC | Core method for batch release and stability testing. | Essential for confirming stereochemical identity. | Required for genotoxic impurity control. |

Conclusion

The comprehensive purity analysis of H-Ile-OBzl·TosOH is a multi-faceted endeavor that cannot be accomplished with a single HPLC method. A scientifically sound approach demands a combination of orthogonal techniques. The cornerstone is a fully validated, stability-indicating RP-HPLC method to control chemical purity and degradation products. This must be complemented by a specific chiral HPLC method to ensure the correct stereoisomeric form is present and free from its enantiomer and diastereomers. Finally, specialized methods are required to control process-specific impurities like genotoxic alkyl tosylates. By integrating these comparative methods, researchers and drug developers can ensure the quality, safety, and consistency of this critical raw material, thereby safeguarding the integrity of their final peptide products.

References

  • Maisano, F., et al. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry. Available at: [Link]

  • Maisano, F., et al. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Protein & Peptide Letters. Available at: [Link]

  • Whyte, J., & Reynolds, T. (2023). A practical guide to forced degradation and stability studies for drug substances. Arcinova. Available at: [Link]

  • Tashima, Y., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Available at: [Link]

  • Bolchi, C., et al. (2019). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Available at: [Link]

  • Jensen, T. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

  • Tashima, Y., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed. Available at: [Link]

  • Bolchi, C., et al. (2018). Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives. ResearchGate. Available at: [Link]

  • Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Jadhav, S. B., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids on Newcrom BH Column. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Al-Beyati, M., & Ghareeb, M. M. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine. Available at: [Link]

Sources

Validation

Technical Guide: Enhancing Amino Acid Ester Stability – Tosylate vs. Hydrochloride Salts

Executive Summary In the synthesis of peptide active pharmaceutical ingredients (APIs), the selection of the counter-ion for amino acid ester intermediates is a critical decision that impacts process scalability, storage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptide active pharmaceutical ingredients (APIs), the selection of the counter-ion for amino acid ester intermediates is a critical decision that impacts process scalability, storage stability, and final purity. While Hydrochloride (HCl) salts are the traditional default due to cost, they frequently suffer from hygroscopicity , lower lattice energies , and hydrolytic instability .

This guide presents the technical case for


-Toluenesulfonate (Tosylate/TosOH)  salts as a superior alternative for specific amino acid esters (particularly benzyl esters). Experimental data and mechanistic analysis demonstrate that Tosylate salts offer improved crystallinity, reduced water uptake, and higher synthesis yields via azeotropic water removal, mitigating the risk of diketopiperazine (DKP) formation.

Mechanistic Foundation: Why Esters Degrade

To understand the advantage of Tosylate salts, one must first understand the instability of amino acid esters. The two primary degradation pathways are Hydrolysis and Diketopiperazine (DKP) Formation . Both are accelerated by the presence of water and the mobility of the crystal lattice.

The Hygroscopicity-Hydrolysis Cycle

HCl salts of amino acid esters (e.g., H-Gly-OBzl·HCl) are often hygroscopic. Absorbed atmospheric moisture creates a localized aqueous acidic environment on the crystal surface, catalyzing the hydrolysis of the ester back to the parent amino acid and alcohol.

Diketopiperazine (DKP) Formation

This is the most severe side reaction, particularly for dipeptides or sterically unhindered amino acid esters. It involves an intramolecular nucleophilic attack.

  • Mechanism: The N-terminal amine attacks the ester carbonyl of the adjacent residue (or itself in dipeptide esters), forming a stable 6-membered ring and expelling the alcohol protecting group.

  • Salt Influence: A rigid, non-hygroscopic crystal lattice (Tosylate) suppresses the conformational mobility required for this cyclization compared to a "wet" or amorphous HCl salt.

DKP_Mechanism Ester Amino Acid Ester (Protonated Salt) Eq Deprotonation Equilibrium Ester->Eq pH > 7 or Local Basicity FreeBase Free Amine (Nucleophile) Eq->FreeBase TS Transition State (Cyclization) FreeBase->TS Intramolecular Attack DKP Diketopiperazine (Stable Impurity) TS->DKP Alcohol Alcohol (Byproduct) TS->Alcohol Water Absorbed H2O (Hygroscopic HCl) Water->Eq Facilitates Proton Transfer

Figure 1: Mechanism of Diketopiperazine (DKP) formation. Hygroscopic salts attract water, which facilitates the proton transfer required to generate the reactive free amine species, accelerating cyclization.

Comparative Analysis: Tosylate vs. HCl

The following data compares Glycine Benzyl Ester (H-Gly-OBzl) , a common linker in peptide synthesis, in its HCl and Tosylate forms.

Physical Properties & Stability Data
FeatureHydrochloride (HCl) Salt

-Toluenesulfonate (TosOH) Salt
Advantage
Crystallinity Often amorphous or fine needles; prone to "oiling out."Large, well-defined prisms or plates.Tosylate: Easier filtration and drying.
Hygroscopicity High. Deliquescent in high humidity (>60% RH).Low/Non-hygroscopic. Stable at ambient humidity.Tosylate: Longer shelf-life; no special storage needed.
Melting Point 130–132 °C (decomposes/broad range if wet)132–134 °C (Sharp)Tosylate: Higher purity indicator.
Solubility (Organic) Moderate in DCM; Poor in non-polar solvents.Excellent in DCM, DMF, DMSO.Tosylate: Better for homogeneous coupling reactions.
Synthesis Method Thionyl Chloride (

) or dry HCl gas.
Azeotropic distillation (Dean-Stark).Tosylate: Safer, greener chemistry (no

gas).
The "Oiling Out" Phenomenon

HCl salts of hydrophobic amino acid esters (e.g., L-Phenylalanine benzyl ester) frequently form oils rather than solids upon concentration. This traps impurities and solvent.

  • Tosylate Solution: The bulky aromatic tosylate anion provides significant

    
    -
    
    
    
    stacking opportunities with the benzyl ester group, increasing lattice energy and forcing crystallization even in difficult sequences.

Experimental Protocols

Synthesis of H-Gly-OBzl[1]·TosOH (Dean-Stark Method)

This protocol utilizes azeotropic distillation to drive the equilibrium forward, resulting in high yields without noxious gases.

Materials:

  • Glycine (1.0 eq)

  • Benzyl Alcohol (2.5 eq) – Acts as both reagent and solvent

  • 
    -Toluenesulfonic acid monohydrate (1.05 eq)
    
  • Toluene or Cyclohexane (Solvent carrier for azeotrope)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Glycine,

    
    -TsOH·H₂O, and Benzyl Alcohol into the flask. Add Toluene (approx. 10 volumes relative to Glycine).
    
  • Reflux: Heat the mixture to reflux (approx. 110°C). Water generated from the esterification and the hydrate of

    
    -TsOH will collect in the trap.
    
  • Completion: Monitor water collection. Reaction is complete when water evolution ceases (typically 3–5 hours) and the solution becomes clear.

  • Isolation:

    • Cool to room temperature.[1]

    • Add non-polar anti-solvent (e.g., Diethyl Ether or

      
      -Heptane) to precipitate the salt.
      
    • Filter the white crystalline solid.

    • Wash with Ether to remove excess Benzyl Alcohol.

  • Drying: Dry under vacuum at 40°C.

Synthesis_Workflow Start Start: Glycine + Benzyl Alcohol + p-TsOH + Toluene Reflux Reflux with Dean-Stark Trap (110°C) Start->Reflux WaterRemoval Physical Removal of Water (Drives Equilibrium) Reflux->WaterRemoval Continuous ClearSol Clear Homogeneous Solution Reflux->ClearSol 3-5 Hours Precip Precipitation (Add Ether/Heptane) ClearSol->Precip Filter Filtration & Wash Precip->Filter Final Final Product: H-Gly-OBzl·TosOH (Crystalline Solid) Filter->Final

Figure 2: Dean-Stark synthesis workflow. The physical removal of water drives the reaction to completion (Le Chatelier's principle) without requiring excess strong acid.

Stability Stress Test (Comparative)

To validate the stability advantage in your own lab:

  • Place 1g of H-Gly-OBzl·HCl and 1g of H-Gly-OBzl·TosOH in open vials.

  • Incubate in a humidity chamber at 40°C / 75% RH for 72 hours.

  • Analysis:

    • Visual: HCl salt will likely appear wet or deliquesced. Tosylate should remain free-flowing.

    • HPLC: Dissolve and check for Benzyl Alcohol (hydrolysis product) or DKP peaks.

Regulatory & Safety Note: Genotoxic Impurities

While Tosylate salts offer superior physical properties, the interaction of


-toluenesulfonic acid  with alcohols  (used during synthesis) can theoretically generate Alkyl Tosylates  (e.g., Benzyl Tosylate).
  • Risk: Alkyl tosylates are known genotoxic impurities (GTIs).

  • Mitigation: The synthesis protocol above uses the amino acid as the nucleophile, not the sulfonate. However, trace alkyl tosylates must be controlled.

  • Control Strategy:

    • Ensure excess Amino Acid is not used (limit the alcohol).

    • Wash the final crystal cake thoroughly with ether/heptane (alkyl tosylates are highly soluble in organic solvents, while the amino acid salt is not).

    • Validate with GC-MS or LC-MS methods capable of ppm-level detection.

References

  • Sun, M., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. National Institutes of Health (PMC). Retrieved from [Link]

  • Marsh, A., et al. (2017).[2][3] Influence of organic compound functionality on aerosol hygroscopicity: amino acids and organic acids.[3] Atmospheric Chemistry and Physics.[3] Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Analysis of Benzyl L-isoleucinate p-toluenesulfonate

Executive Summary Benzyl L-isoleucinate p-toluenesulfonate (CAS: 16652-75-8) is a critical intermediate in solid-phase and solution-phase peptide synthesis. Functioning as a protected amino acid, its purity directly impa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl L-isoleucinate p-toluenesulfonate (CAS: 16652-75-8) is a critical intermediate in solid-phase and solution-phase peptide synthesis. Functioning as a protected amino acid, its purity directly impacts the yield and stereochemical integrity of subsequent peptide coupling reactions.

This guide provides a rigorous spectral analysis comparing the p-toluenesulfonate (Tosylate) salt form against its primary alternatives: the Hydrochloride (HCl) salt and the Free Amino Acid precursor. While HPLC is standard for purity, Fourier Transform Infrared Spectroscopy (FTIR) is the superior method for rapid identification of salt formation, polymorph verification, and detection of unreacted reagents.

Structural & Vibrational Theory

To interpret the spectrum accurately, one must deconstruct the molecule into its constituent vibrational domains. The compound consists of a protonated amino acid ester cation and a sulfonate anion.

Molecular Vibrational Map

The following diagram illustrates the key functional groups and their corresponding spectral regions.

G cluster_0 Cation: Benzyl L-isoleucinate cluster_1 Anion: p-Toluenesulfonate Amine Ammonium (NH3+) Stretching: ~3000 cm⁻¹ (Broad) Bending: ~1500-1600 cm⁻¹ Ester Ester Carbonyl (C=O) Stretching: 1730-1750 cm⁻¹ (Strong, Sharp) Benzyl Benzyl Ring (C-H/C=C) Overtones: 1600-2000 cm⁻¹ Out-of-Plane: 690-750 cm⁻¹ Sulfonate Sulfonate (SO3⁻) Asym Stretch: 1150-1250 cm⁻¹ Sym Stretch: 1010-1040 cm⁻¹ TosylRing Tosyl Aromatic Ring Para-substitution: ~815 cm⁻¹

Figure 1: Vibrational mapping of Benzyl L-isoleucinate p-toluenesulfonate. Blue nodes indicate the diagnostic anion peaks absent in HCl salts.

Comparative Spectral Analysis

The choice of the Tosylate salt over the Hydrochloride salt is often driven by crystallinity and solubility profiles. FTIR provides the definitive "fingerprint" to distinguish these forms.

Table 1: Diagnostic Peak Assignments & Comparison
Functional GroupVibration ModeTosylate Salt (Target)HCl Salt (Alternative)L-Isoleucine (Precursor)
Amine N-H Stretch (

)
2800–3100 cm⁻¹ (Broad, overlaps C-H)2800–3100 cm⁻¹ (Broad)~3000 cm⁻¹ (

zwitterion)
Carbonyl C=O Stretch (Ester)1735–1750 cm⁻¹ (Strong)1735–1750 cm⁻¹ (Strong)Absent (COO⁻ asym stretch ~1580 cm⁻¹)
Sulfonate S=O Asym Stretch1150–1250 cm⁻¹ (Strong, Split)Absent Absent
Sulfonate S=O Sym Stretch1010–1040 cm⁻¹ (Sharp)Absent Absent
Aromatic C-H Out-of-Plane~690, 740 cm⁻¹ (Benzyl) + 815 cm⁻¹ (p-Tosyl) ~690, 740 cm⁻¹ (Benzyl only)Absent
Critical Differentiators
  • The "Sulfonate Region" (1000–1250 cm⁻¹): This is the primary validation zone. The Tosylate salt will exhibit intense bands here due to the

    
     group. The HCl salt is transparent in this region (except for weak C-N or C-C fingerprints), making the presence of peaks at ~1170 cm⁻¹ and ~1030 cm⁻¹ definitive proof of the Tosylate anion [1, 2].
    
  • Carbonyl Shift: Both salts show the ester carbonyl >1730 cm⁻¹. If the spectrum shows a peak ~1580–1600 cm⁻¹ (carboxylate) and lacks the 1740 cm⁻¹ peak, the esterification failed, and the sample is likely the free amino acid or a zwitterionic species [3].

  • Crystallinity: Tosylate salts of amino acid benzyl esters often crystallize better than their HCl counterparts. A sharper, more defined spectrum (narrower Full Width at Half Maximum) typically indicates superior crystalline order, which correlates with higher purity.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. It includes "Stop/Go" checkpoints to prevent wasted time on degraded samples.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? While KBr pellets offer higher resolution, ATR is preferred for hygroscopic salts to prevent water interference during measurement.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory. Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

Step-by-Step Procedure
  • Background Scan: Clean crystal with isopropanol. Collect air background.

    • Checkpoint: Ensure CO2 doublet (2350 cm⁻¹) is minimized.

  • Sample Loading: Place ~5 mg of Benzyl L-isoleucinate p-toluenesulfonate on the crystal.

  • Compression: Apply high pressure using the anvil.

    • Insight: Tosylate salts are hard crystals. Poor contact yields noisy spectra. Ensure transmission <90% (or Absorbance >0.1).

  • Acquisition: Scan sample.

  • Post-Run Cleaning: Clean immediately with methanol.

QC Decision Logic (The "Stop/Go" System)

Use the following logic gate to interpret your data immediately.

QC_Logic Start Analyze Spectrum Check1740 Peak at ~1740 cm⁻¹? Start->Check1740 Check1200 Strong Bands at 1150-1250 cm⁻¹? Check1740->Check1200 Yes Fail_Ester FAIL: Hydrolysis/Start Material (Free Acid) Check1740->Fail_Ester No (Peak at ~1580) Check3400 Broad Band at >3400 cm⁻¹? Check1200->Check3400 Yes Fail_Anion FAIL: Wrong Salt Form (Likely HCl) Check1200->Fail_Anion No Pass PASS: Valid Tosylate Salt Check3400->Pass No Warn_Wet WARNING: Hygroscopic/Wet Dry & Retest Check3400->Warn_Wet Yes

Figure 2: QC Decision Logic for spectral validation.

Advanced Interpretation & Troubleshooting

Impurity Detection
  • Free p-Toluenesulfonic Acid (pTsOH): If the sample contains excess acid, you may see a shift in the OH region. Pure salts have broad NH3+ bands; free acid monohydrate has distinct H3O+ / OH modes. However, the most reliable check is the fingerprint region : Free pTsOH has specific bands at 1100-1150 cm⁻¹ that may appear as shoulders if the stoichiometry is off [4].

  • Benzyl Alcohol: A remnant from synthesis. Look for a broad, non-H-bonded O-H stretch ~3600 cm⁻¹ (if liquid residue) or changes in the aromatic overtone region (1600-2000 cm⁻¹).

Hygroscopicity Management

Benzyl L-isoleucinate p-toluenesulfonate is generally less hygroscopic than the HCl salt.

  • Observation: If your spectrum shows a growing "mound" at 3400 cm⁻¹ over time (during a 2-minute scan), the sample is absorbing atmospheric moisture.

  • Action: Dry the sample in a vacuum desiccator over

    
     for 4 hours and re-scan.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for sulfonate vs. carboxylic acid assignment).

  • NIST Chemistry WebBook. p-Toluenesulfonic acid monohydrate IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Isoleucine Benzyl Ester

For researchers, scientists, and professionals in drug development, understanding the structural nuances of amino acid derivatives is paramount. Mass spectrometry serves as a cornerstone technique for this elucidation, p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of amino acid derivatives is paramount. Mass spectrometry serves as a cornerstone technique for this elucidation, providing a detailed fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation patterns of isoleucine benzyl ester. In the absence of a publicly available reference spectrum, this guide synthesizes established fragmentation principles of its constituent functional groups and draws a direct comparison with the experimentally determined fragmentation of a closely related analogue, proline benzyl ester.

The Influence of Ionization Technique: A Foundational Choice

The fragmentation pattern of any analyte is fundamentally dictated by the ionization technique employed. The choice between a "hard" ionization method like Electron Ionization (EI) and a "soft" method such as Electrospray Ionization (ESI) will determine the initial energy imparted to the molecule and, consequently, the extent of fragmentation observed.

  • Electron Ionization (EI): This high-energy technique often results in extensive fragmentation and potentially the absence of a clear molecular ion peak, especially for labile molecules like esters[1]. For isoleucine benzyl ester (molecular weight: 221.30 g/mol ), EI would likely produce a complex spectrum dominated by fragment ions.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing fragile biomolecules[2]. It typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation. Subsequent fragmentation is then induced in a controlled manner using Collision-Induced Dissociation (CID), allowing for a more systematic interpretation of the molecule's structure. This ESI-MS/MS approach is the primary focus of this guide.

Predicted ESI-MS/MS Fragmentation of Protonated Isoleucine Benzyl Ester

The fragmentation of protonated isoleucine benzyl ester, [C₁₃H₁₉NO₂ + H]⁺ (m/z 222.14), is anticipated to proceed through several key pathways, driven by the presence of the benzyl ester, the amino group, and the characteristic sec-butyl side chain of isoleucine.

The Dominant Benzyl Cation Pathway

A hallmark of benzyl-containing compounds in mass spectrometry is the formation of the highly stable benzyl cation or its rearranged isomer, the tropylium cation, at m/z 91 [3]. This is expected to be a major fragmentation route for protonated isoleucine benzyl ester, arising from the cleavage of the ester C-O bond. This pathway is exceptionally useful for confirming the presence of the benzyl ester moiety.

Fragmentation of the Isoleucine Core

Following the initial loss of the benzyl group or occurring as independent pathways, the remaining isoleucine core will undergo characteristic fragmentations common to amino acids. These include:

  • Loss of Water and Carbon Monoxide: Protonated amino acids readily lose water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) from the carboxylic acid group, often in a concerted or sequential manner as a loss of 46 Da (HCOOH)[4].

  • Loss of Ammonia: The amino group can be eliminated as ammonia (NH₃, 17 Da).

  • Side Chain Fragmentation: The sec-butyl side chain of isoleucine is crucial for its identification and differentiation from its isomer, leucine. Cleavage of the Cα-Cβ bond can lead to the loss of the entire side chain. More specific side-chain fragmentations are also expected, which are key to distinguishing it from leucine[5].

A Comparative Analysis: Isoleucine Benzyl Ester vs. Proline Benzyl Ester

To provide a robust, experimentally grounded comparison, we can analyze the known fragmentation of protonated proline benzyl ester[6][7][8][9]. A detailed study revealed three primary fragmentation channels for this compound upon collisional activation, which serve as an excellent predictive model for isoleucine benzyl ester.

Fragmentation PathwayProline Benzyl Ester [M+H]⁺ (m/z 206.1)Predicted for Isoleucine Benzyl Ester [M+H]⁺ (m/z 222.1)
Direct Benzyl Cation Formation m/z 91 (C₇H₇⁺) + neutral prolinem/z 91 (C₇H₇⁺) + neutral isoleucine
Neutral Benzyl Alcohol Loss m/z 98 ([M+H - C₇H₈O]⁺)m/z 114 ([M+H - C₇H₈O]⁺)
Loss of the Amino Acid Side Chain Not prominent for the cyclic proline structure.Loss of the sec-butyl group (57 Da) leading to a fragment at m/z 165 .
Combined Losses from Amino Acid Core Loss of H₂O and CO (46 Da) after initial fragmentation.Loss of H₂O and CO (46 Da) from the precursor or subsequent fragments.

This comparison highlights the expected similarities, such as the prominent benzyl cation at m/z 91, and key differences, particularly the fragmentation of the aliphatic side chain in isoleucine versus the cyclic structure of proline.

Visualizing the Fragmentation Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the predicted fragmentation pathways for protonated isoleucine benzyl ester and the established pathways for protonated proline benzyl ester for a clear visual comparison.

G cluster_isoleucine Predicted Fragmentation of Protonated Isoleucine Benzyl Ester Ile_MH [M+H]+ m/z 222.1 Ile_91 Benzyl Cation m/z 91.1 Ile_MH->Ile_91 Loss of Isoleucine Ile_114 [M+H - C7H8O]+ m/z 114.1 Ile_MH->Ile_114 Loss of Benzyl Alcohol Ile_165 [M+H - C4H9]+ m/z 165.1 Ile_MH->Ile_165 Loss of sec-butyl radical

Caption: Predicted major fragmentation pathways for protonated isoleucine benzyl ester.

G cluster_proline Established Fragmentation of Protonated Proline Benzyl Ester Pro_MH [M+H]+ m/z 206.1 Pro_91 Benzyl Cation m/z 91.1 Pro_MH->Pro_91 Loss of Proline Pro_98 [M+H - C7H8O]+ m/z 98.1 Pro_MH->Pro_98 Loss of Benzyl Alcohol Pro_114 Hydride Transfer Product m/z 114.1 Pro_MH->Pro_114 Rearrangement

Caption: Established fragmentation pathways for protonated proline benzyl ester.

Experimental Protocol: Acquiring ESI-MS/MS Data

For researchers wishing to obtain fragmentation data for isoleucine benzyl ester or similar compounds, the following protocol outlines a general procedure for analysis by ESI-MS/MS.

Objective: To generate a CID spectrum of protonated isoleucine benzyl ester.

Materials:

  • Isoleucine benzyl ester

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Mass spectrometer with ESI source and MS/MS capabilities

Procedure:

  • Sample Preparation: Prepare a stock solution of isoleucine benzyl ester in methanol at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of a similar compound, such as protonated phenylalanine benzyl ester, to ensure gentle ionization conditions that maximize the [M+H]⁺ signal and minimize in-source fragmentation[10].

  • MS1 Scan: Infuse the sample solution into the mass spectrometer and acquire a full scan (MS1) to confirm the presence of the protonated molecule at m/z 222.1.

  • MS/MS Scan (CID):

    • Select the ion at m/z 222.1 as the precursor ion for fragmentation.

    • Apply collision energy (the exact voltage will depend on the instrument and should be optimized) to induce fragmentation. It is often beneficial to acquire spectra at varying collision energies to observe both primary and secondary fragmentation pathways.

    • Acquire the product ion spectrum (MS2), which will show the m/z values of the fragment ions.

  • Data Analysis: Interpret the resulting spectrum by identifying the major fragment ions and proposing fragmentation pathways, referencing the patterns discussed in this guide.

G SamplePrep Sample Preparation (1-10 µg/mL in 50:50 MeOH:H2O + 0.1% FA) Infusion Infusion into ESI Source SamplePrep->Infusion MS1 MS1 Scan (Confirm [M+H]+ at m/z 222.1) Infusion->MS1 Isolation Precursor Ion Isolation (m/z 222.1) MS1->Isolation CID Collision-Induced Dissociation (Apply Collision Energy) Isolation->CID MS2 MS2 Scan (Acquire Product Ion Spectrum) CID->MS2 Analysis Data Analysis and Interpretation MS2->Analysis

Caption: General workflow for ESI-MS/MS analysis of isoleucine benzyl ester.

Conclusion

The mass spectrometric fragmentation of isoleucine benzyl ester can be logically predicted by understanding the behavior of its core structures and by comparison with analogous molecules. Under ESI-MS/MS conditions, the spectrum is expected to be characterized by a dominant benzyl cation at m/z 91, along with fragments resulting from losses from the isoleucine core, including its distinctive side chain. This guide provides a foundational framework for researchers to interpret the mass spectra of this and similar amino acid derivatives, enabling confident structural elucidation in the fields of drug development, proteomics, and metabolomics.

References

  • Molecular recognition of isomeric protonated amino acid esters monitored by ESI-mass spectrometry. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Wiley Spectral Libraries. (n.d.). Wiley Science Solutions. [Link]

  • L-Isoleucine. (n.d.). NIST WebBook. [Link]

  • L-Isoleucine, 2TMS derivative. (n.d.). NIST WebBook. [Link]

  • DL-Isoleucine. (n.d.). NIST WebBook. [Link]

  • Mass Spectral Databases. (n.d.). Wiley Science Solutions. [Link]

  • Mass Spectral Libraries (NIST 23 and Wiley Libraries). (n.d.). Scientific Instrument Services. [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Wiley Science Solutions. [Link]

  • Wiley Specialty Libraries. (n.d.). Manan Associates. [Link]

  • ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. (2019). Journal of Mass Spectrometry. [Link]

  • ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. (2009). Spectroscopy. [Link]

  • L-Isoleucine. (n.d.). NIST WebBook. [Link]

  • Amino acids. (n.d.). Medizinische Fakultät Münster. [Link]

  • CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. (n.d.). Whitman College. [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2010). Journal of the American Society for Mass Spectrometry. [Link]

  • Proline benzyl ester. (n.d.). PubChem. [Link]

  • Welcome to the NIST WebBook. (n.d.). NIST. [Link]

  • Convenient synthesis of L-proline benzyl ester. (1993). The Journal of Organic Chemistry. [Link]

  • Proline benzyl ester hydrochloride. (n.d.). PubChem. [Link]

  • GCMS 3 Fragmentation Patterns. (2020). YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. (2018). Analyst. [Link]

Sources

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